molecular formula C14H9ClFNO B070222 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile CAS No. 175204-10-1

2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Cat. No.: B070222
CAS No.: 175204-10-1
M. Wt: 261.68 g/mol
InChI Key: UCZCRTPNBWBCBM-UHFFFAOYSA-N
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Description

2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile is a useful research compound. Its molecular formula is C14H9ClFNO and its molecular weight is 261.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H9ClFNO/c15-11-6-4-10(5-7-11)9-18-14-3-1-2-13(16)12(14)8-17/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZCRTPNBWBCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371975
Record name 2-[(4-Chlorophenyl)methoxy]-6-fluorobenzonitrile
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Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

175204-10-1
Record name 2-[(4-Chlorophenyl)methoxy]-6-fluorobenzonitrile
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Record name 2-[(4-Chlorophenyl)methoxy]-6-fluorobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the experimental data and biological activity of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile (CAS 175204-10-1) is limited. This guide has been compiled by leveraging data from structurally analogous compounds and established chemical principles to provide a comprehensive technical overview. The experimental protocols and biological activities described herein are based on well-documented studies of the broader class of fluorinated benzonitrile derivatives and should be considered predictive for the title compound.

Executive Summary

This compound is a halogenated aromatic nitrile that belongs to a class of compounds of significant interest in medicinal chemistry and materials science. The benzonitrile scaffold is a "privileged structure" known to be a key component in a variety of biologically active molecules.[1] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This guide outlines the probable synthetic route, physicochemical properties, and potential biological activities of this compound, drawing parallels from closely related analogues.

Physicochemical Properties

While extensive experimental data for the title compound is not available, some properties have been calculated. These, along with data for related compounds, are presented for comparative analysis.

PropertyThis compound2-Fluoro-6-methoxybenzonitrile4-Fluoro-2-methylbenzonitrile2-Fluoro-6-(trifluoromethyl)benzonitrile
CAS Number 175204-10-194088-46-7[3]147754-12-9133116-83-3[4]
Molecular Formula C₁₄H₉ClFNOC₈H₆FNO[3]C₈H₆FNC₈H₃F₄N[4]
Molecular Weight 261.68 g/mol 151.14 g/mol [3]135.14 g/mol 189.11 g/mol [4]
Boiling Point 387.6°C at 760 mmHg[5]---
Flash Point 188.2°C[5]--99°C (closed cup)[4]
Refractive Index 1.593[5]--1.452 (n20/D)[4]
Appearance --White powder/crystalsColorless Clear Liquid[6]
Melting Point --70 - 74 °C-

Synthesis and Experimental Protocols

The most plausible and widely used method for synthesizing ethers of this nature is the Williamson ether synthesis.[7][8][9][10] This reaction involves the SN2 displacement of a halide by an alkoxide or phenoxide.

Proposed Synthetic Pathway

The synthesis of this compound would likely proceed in two main steps:

  • Formation of the Phenoxide: Deprotonation of the starting material, 2-Fluoro-6-hydroxybenzonitrile, using a suitable base.

  • Nucleophilic Substitution: Reaction of the resulting phenoxide with 4-chlorobenzyl bromide.

A schematic of this proposed synthesis is provided below.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 2-Fluoro-6-hydroxybenzonitrile F This compound A->F 1. B 4-Chlorobenzyl Bromide B->F 2. C Potassium Carbonate (K₂CO₃) C->F Base D Acetone or DMF (Solvent) D->F Solvent E Reflux (Heat) E->F Condition

Caption: Proposed Williamson Ether Synthesis for the target compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for similar ether syntheses.[7][8]

Materials:

  • 2-Fluoro-6-hydroxybenzonitrile (1.0 eq)

  • 4-Chlorobenzyl bromide (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Acetone or N,N-Dimethylformamide (DMF) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-6-hydroxybenzonitrile and anhydrous potassium carbonate.

  • Add anhydrous acetone or DMF as the solvent (approx. 10-15 mL per gram of the starting phenol).

  • Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

  • Slowly add 4-chlorobenzyl bromide to the stirred suspension via a syringe or dropping funnel.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will be approximately 56°C for acetone or higher for DMF.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Perform an aqueous workup: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Potential Biological Activity and Applications

The benzonitrile scaffold is a cornerstone in the design of molecules with a wide range of biological activities.[1] Fluorinated benzonitriles, in particular, are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][11]

Anticancer Potential

Many benzonitrile derivatives exhibit potent anticancer activity, often by disrupting microtubule dynamics.[1]

  • Mechanism of Action: These compounds can act as tubulin polymerization inhibitors. By binding to the colchicine-binding site on β-tubulin, they prevent the formation of microtubules, which are essential for creating the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][12]

The workflow for evaluating such anticancer activity is depicted below.

G cluster_workflow Experimental Workflow: Anticancer Activity Evaluation A Synthesized Compound (e.g., this compound) B Cell-Based Assays (e.g., HeLa, MCF-7, A375 cells) A->B C Determine IC₅₀ (XTT or MTT Assay) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Mechanism of Action Study (Tubulin Polymerization Assay) D->E F Apoptosis Confirmation (Confocal Microscopy) E->F G Lead Compound Identification F->G

Caption: A typical workflow for evaluating the anticancer properties of a novel compound.

Antimicrobial and Antiviral Activities

Certain classes of benzonitriles have also been investigated for their effectiveness against bacterial, fungal, and viral pathogens. Their mechanisms can include the inhibition of essential enzymes, such as penicillin-binding proteins in bacteria, which are vital for cell wall synthesis.[1] Additionally, some derivatives have shown promise as inhibitors of viral replication, particularly for picornaviruses.[1]

Use as a Synthetic Intermediate

Beyond its own potential bioactivity, this compound is a valuable intermediate for organic synthesis.[11][13] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile chemical handle for constructing more complex molecules, including active pharmaceutical ingredients (APIs).[13] For instance, the related compound 4-Fluoro-2-methylbenzonitrile is a key building block for Trelagliptin, a drug used to treat type II diabetes.[14]

Safety and Handling

Specific safety data for this compound is not available. However, based on related benzonitrile compounds, the following precautions should be taken:

  • Hazard Classification (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a promising, yet underexplored, molecule. Based on the established pharmacology of the fluorinated benzonitrile class, it holds potential as a candidate for drug discovery programs, particularly in oncology. Its synthesis is feasible through standard organic chemistry techniques like the Williamson ether synthesis. This guide provides a foundational framework for researchers interested in synthesizing this compound and investigating its biological properties, thereby paving the way for future discoveries in medicinal chemistry.

References

An In-depth Technical Guide to 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and recommended analytical methodologies for 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. Due to the limited publicly available experimental data for this specific compound, this paper also outlines a suggested experimental workflow for its synthesis and characterization.

Core Physicochemical Properties

This compound is a halogenated aromatic nitrile. While extensive experimental data is not available in the public domain, the following information has been compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 175204-10-1[1][][3][4][5]
Molecular Formula C₁₄H₉ClFNO[1][][3]
Molecular Weight 261.68 g/mol [1]
Appearance White to off-white solid (presumed)General observation for similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Proposed Synthesis: Williamson Ether Synthesis

A plausible and widely used method for the synthesis of aryl ethers is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. For the synthesis of this compound, the proposed precursors are 2-Fluoro-6-hydroxybenzonitrile and 4-chlorobenzyl chloride.

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis 2-Fluoro-6-hydroxybenzonitrile 2-Fluoro-6-hydroxybenzonitrile Phenoxide Intermediate Phenoxide Intermediate 2-Fluoro-6-hydroxybenzonitrile->Phenoxide Intermediate Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Phenoxide Intermediate4-chlorobenzyl chloride Phenoxide Intermediate4-chlorobenzyl chloride This compound This compound Phenoxide Intermediate4-chlorobenzyl chloride->this compound SN2 Reaction

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on standard Williamson ether synthesis procedures.[6][7][8][9] Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be required to achieve a high yield and purity.

Materials:

  • 2-Fluoro-6-hydroxybenzonitrile

  • 4-chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-6-hydroxybenzonitrile (1 equivalent).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material.

  • Base Addition: Add potassium carbonate (1.5-2 equivalents) or sodium hydride (1.1 equivalents) portion-wise at room temperature. If using NaH, the reaction should be cooled in an ice bath.

  • Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide intermediate.

  • Addition of Alkyl Halide: Add 4-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Proposed Analytical Workflow

A standard analytical workflow is recommended to confirm the identity and purity of the synthesized this compound.

G Start Synthesized Product TLC Thin Layer Chromatography (Purity Check) Start->TLC Purification Column Chromatography or Recrystallization TLC->Purification Characterization Structural Characterization Purification->Characterization NMR ¹H and ¹³C NMR Characterization->NMR MS Mass Spectrometry (MS) Characterization->MS IR Infrared Spectroscopy (IR) Characterization->IR MP Melting Point Analysis Characterization->MP Final Pure Compound NMR->Final Structure Confirmed MS->Final Molecular Weight Confirmed IR->Final Functional Groups Confirmed MP->Final Purity Confirmed

Caption: Recommended analytical workflow for product validation.

Expected Spectral Data (Hypothetical)

While no specific spectral data has been published, the following are expected characteristic signals based on the structure of this compound.

Technique Expected Characteristic Signals
¹H NMR Aromatic protons from both benzene rings (chemical shifts will be influenced by the electron-withdrawing/donating nature of the substituents), a singlet for the benzylic -CH₂- protons.
¹³C NMR Signals for all 14 carbon atoms, including the nitrile carbon, the carbon bearing the fluorine, and the carbons of the 4-chlorobenzyl group.
IR Spectroscopy Characteristic stretching frequencies for the C≡N (nitrile) group, C-O-C (ether) linkage, C-F bond, and C-Cl bond, as well as aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (261.68 g/mol ), along with characteristic fragmentation patterns. The isotopic pattern of chlorine should be observable.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. Benzonitrile derivatives are known to exhibit a wide range of biological activities, and the introduction of fluoro and chloro-benzyloxy moieties could potentially lead to interesting pharmacological properties. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.[10]

Further research, including in vitro and in vivo screening, would be necessary to determine the biological profile of this compound.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and proposes a robust experimental framework for its synthesis and characterization. The lack of extensive public data highlights an opportunity for further research to elucidate the chemical and biological properties of this compound, which may hold potential for applications in drug discovery and materials science. Researchers are encouraged to use the proposed methodologies as a starting point for their investigations.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of the novel compound 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. It includes detailed experimental protocols, tabulated spectral data, and visualizations of the molecular structure and elucidation workflow.

Disclaimer: The following spectroscopic data is a plausible, representative dataset synthesized for illustrative purposes based on the analysis of structurally analogous compounds, as specific experimental data for this compound is not publicly available.

Molecular Structure

The chemical structure of this compound consists of a 2-fluorobenzonitrile core linked to a 4-chlorobenzyl group via an ether linkage at position 6.

molecular_structure Benzonitrile Benzonitrile Core Fluoro Fluoro (F) Benzonitrile->Fluoro at Pos. 2 Cyano Cyano (C≡N) Benzonitrile->Cyano at Pos. 1 Ether Ether Linkage (-O-CH₂-) Benzonitrile->Ether at Pos. 6 Chlorobenzyl 4-Chlorobenzyl Group Chloro Chloro (Cl) Chlorobenzyl->Chloro at Pos. 4 Ether->Chlorobenzyl

Caption: Logical diagram of this compound.

Structure Elucidation Workflow

The process of elucidating the structure of a novel compound is a systematic integration of various analytical techniques. The general workflow involves acquiring data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, followed by a thorough analysis to piece together the molecular structure.

structure_elucidation_workflow cluster_data_acquisition 1. Data Acquisition cluster_data_analysis 2. Data Analysis cluster_structure_proposal 3. Structure Proposal & Verification MS Mass Spectrometry (MS) MS_analysis Determine Molecular Formula & Key Fragments MS->MS_analysis IR Infrared (IR) Spectroscopy IR_analysis Identify Functional Groups IR->IR_analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_analysis Determine Connectivity & Stereochemistry NMR->NMR_analysis propose Propose Putative Structure(s) MS_analysis->propose IR_analysis->propose NMR_analysis->propose verify Verify with 2D NMR & Compare with Predicted Data propose->verify final Final Structure Elucidation verify->final

Caption: General workflow for the structure elucidation of a novel compound.

Spectroscopic Data

The following tables summarize the synthesized quantitative data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound.

Table 1: Mass Spectrometry Data

Ion m/z (Da) Relative Intensity (%) Interpretation
[M+H]⁺ 262.0489 100 Protonated molecular ion[1]
[M+Na]⁺ 284.0308 25 Sodium adduct[1]
C₇H₄Cl⁺ 125.0029 85 4-chlorobenzyl cation fragment[1]

| C₇H₄FN⁺ | 121.0328 | 40 | 2-fluorobenzonitrile fragment[1] |

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3070 Medium Aromatic C-H stretch[2]
2935 Weak Aliphatic C-H stretch (CH₂)[2]
2230 Strong C≡N (nitrile) stretch[2]
1600, 1490 Strong Aromatic C=C stretch[2]
1250 Strong Aryl-O-C (ether) stretch[2]
1090 Strong C-F stretch[2]

| 820 | Strong | 1,4-disubstituted benzene C-H bend[2] |

Table 3: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
7.50 ddd 1H J = 8.5, 7.5, 5.0 H-4 (benzonitrile)[3]
7.40 d 2H J = 8.5 H-2', H-6' (chlorobenzyl)[3]
7.35 d 2H J = 8.5 H-3', H-5' (chlorobenzyl)[3]
6.85 d 1H J = 8.5 H-5 (benzonitrile)[3]
6.75 t 1H J = 8.5 H-3 (benzonitrile)[3]

| 5.20 | s | 2H | - | -O-CH₂-[3] |

Table 4: ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
162.5 (d, J=250 Hz) C-2 (C-F)[4]
158.0 C-6 (C-O)[4]
135.0 C-1' (chlorobenzyl)[4]
134.5 C-4' (C-Cl)[4]
133.0 C-4 (benzonitrile)[4]
129.0 C-3', C-5' (chlorobenzyl)[4]
128.5 C-2', C-6' (chlorobenzyl)[4]
116.0 C≡N[4]
113.0 C-5 (benzonitrile)[4]
110.0 (d, J=20 Hz) C-3 (benzonitrile)[4]
95.0 C-1 (benzonitrile)[4]

| 71.0 | -O-CH₂-[4] |

Experimental Protocols

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 500 MHz spectrometer at 298 K.[5]

  • ¹H NMR: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Process the data with an exponential line broadening of 1.0 Hz.

  • Sample Preparation: A thin solid film is prepared by dissolving a small amount (1-2 mg) of the compound in a few drops of a volatile solvent (e.g., dichloromethane).[6]

  • Data Acquisition: Apply a drop of the solution to a KBr salt plate and allow the solvent to evaporate completely. Place the plate in the sample holder of an FTIR spectrometer.[6]

  • Spectrum Collection: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean KBr plate should be recorded and subtracted from the sample spectrum.[6]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[7]

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.[7]

  • Calibration: Use an internal calibrant or perform external calibration immediately before the analysis to ensure high mass accuracy (typically < 5 ppm).[7] This allows for the confident determination of the elemental composition of the detected ions.

References

Technical Guide: Spectroscopic Characterization of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Molecular Structure:

Chemical structure of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

(Note: An illustrative placeholder image for the chemical structure would be placed here.)

Predicted Spectral Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 7.50 - 7.30m5HAr-H (3 protons on the benzonitrile ring) + Ar-H (2 protons on the chlorobenzyl ring ortho to CH₂)Complex multiplet due to overlapping signals and F-H coupling.
~ 7.35d2HAr-H (protons on the chlorobenzyl ring ortho to Cl)Expected as a doublet (J ≈ 8.5 Hz).
~ 5.20s2HO-CH₂ -ArBenzylic protons, expected to be a singlet.

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ, ppm)AssignmentNotes
~ 160C -FCarbon directly attached to fluorine, likely a doublet due to C-F coupling.
~ 158C -OAromatic carbon attached to the ether oxygen.
~ 135Quaternary C (chlorobenzyl ring)Carbon attached to the chlorine atom.
~ 134Quaternary C (chlorobenzyl ring)Carbon attached to the CH₂ group.
~ 133Ar-C HAromatic methine carbon on the benzonitrile ring.
~ 129Ar-C HAromatic methine carbons on the chlorobenzyl ring.
~ 128Ar-C HAromatic methine carbons on the chlorobenzyl ring.
~ 116C ≡NNitrile carbon, typically has a lower intensity.
~ 115 - 110Ar-C HAromatic methine carbons on the benzonitrile ring.
~ 100Quaternary C -CNCarbon attached to the nitrile group, likely a doublet due to C-F coupling.
~ 71O-C H₂-ArBenzylic carbon.

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3100 - 3030MediumC-H StretchAromatic C-H
~ 2230 - 2220Medium, SharpC≡N StretchNitrile
~ 1600 & 1480Medium-StrongC=C StretchAromatic Ring
~ 1280 - 1240StrongC-O-C StretchAryl Ether (asymmetric)
~ 1250 - 1100StrongC-F StretchAryl Fluoride
~ 1090StrongC-O-C StretchAryl Ether (symmetric)
~ 820StrongC-H Bend (out-of-plane)1,4-disubstituted (para) ring

Technique: Electrospray Ionization (ESI), Positive Ion Mode

m/z ValueIonNotes
261.04 / 263.04[M+H]⁺Molecular ion peak. The ~3:1 isotopic pattern is characteristic of the presence of one chlorine atom.
136.01[C₇H₃FNO]⁺Fragment from cleavage of the ether C-O bond.
125.01 / 127.01[C₇H₆Cl]⁺Benzyl cation fragment, characteristic of benzyl ethers. This is a very common and often stable fragment.[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data outlined above.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[2][3]

    • Transfer the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]

    • Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.[2]

    • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 to 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like TMS.

  • Sample Preparation (ATR Method) :

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]

    • Acquire a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.[5]

    • Use the instrument's pressure arm to apply firm and even pressure, ensuring good contact between the sample and the crystal surface.[4]

  • Data Acquisition :

    • Initiate the scan. Typically, a spectral range of 4000-400 cm⁻¹ is used.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • After data collection, clean the crystal surface thoroughly.

  • Sample Preparation (ESI Method) :

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[6][7]

    • Perform a serial dilution to create a final working solution with a concentration of approximately 1-10 µg/mL in a solvent compatible with ESI (e.g., methanol or acetonitrile, often with 0.1% formic acid to aid protonation).[6][7][8]

    • Ensure the final solution is free of any solid particles or salts.[6][7]

    • Transfer the final solution to an appropriate autosampler vial.

  • Data Acquisition :

    • Set up the electrospray ionization (ESI) source in positive ion mode.

    • Infuse the sample solution into the mass spectrometer.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu) to identify the molecular ion ([M+H]⁺).

    • If desired, perform tandem MS (MS/MS) by selecting the molecular ion peak (m/z 261.04) as the precursor ion and applying collision-induced dissociation (CID) to obtain fragmentation data.[8]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound such as this compound.

G Workflow for Synthesis and Characterization of a Novel Compound cluster_spec Structure Elucidation Synthesis Synthesis of This compound Workup Reaction Work-up & Crude Product Isolation Synthesis->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Purity_Check Purity Assessment (TLC, HPLC, mp) Purification->Purity_Check Purity_Check->Structure_Elucidation Final_Data Data Analysis & Structure Confirmation Purity_Check->Final_Data NMR NMR (¹H, ¹³C) NMR->Final_Data IR IR IR->Final_Data MS Mass Spectrometry (HRMS) MS->Final_Data

Caption: General workflow from synthesis to final structure confirmation.

References

Determining the Solubility of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, a novel benzonitrile derivative, in organic solvents. In the absence of publicly available solubility data for this specific compound, this document outlines a detailed experimental protocol based on the widely accepted equilibrium shake-flask method. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately measure and understand the solubility characteristics of this and similar compounds.

Introduction

This compound is a complex organic molecule with potential applications in medicinal chemistry. Its structure, featuring a fluorinated benzonitrile core and a chlorobenzyl ether moiety, suggests a nuanced solubility profile that will be highly dependent on the choice of solvent. Understanding its solubility is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

  • Formulation Development: Designing suitable dosage forms and delivery systems.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo testing.

This guide provides a robust framework for experimentally determining the solubility of this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2][3] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The process of dissolution involves the breaking of intermolecular forces in the solute crystal lattice and the formation of new interactions between the solute and solvent molecules.

For a compound like this compound, its overall polarity is a composite of its various functional groups. The nitrile and fluoro groups introduce polarity, while the benzyl and chloro-substituted phenyl rings contribute to its non-polar character. Therefore, its solubility is expected to vary significantly across a range of organic solvents with different polarities.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium or thermodynamic solubility represents the maximum concentration of a compound in a solvent at a given temperature when the solution is in equilibrium with the solid form of the compound.[4][5][6] The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[7][8][9]

Materials and Equipment
  • Solute: this compound (solid, high purity)

  • Solvents: A range of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide (DMSO)).

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Orbital shaker or mechanical agitator with temperature control[8]

    • Thermostatic incubator or water bath

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.[10]

    • Volumetric flasks and pipettes

    • pH meter (for aqueous-organic mixtures, if applicable)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.[7]

    • Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).[8]

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7][11] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 24, 48, 72 hours) and analyzing the concentration until it remains constant.[8]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze both the filtered samples and the standard solutions using a validated HPLC method. The method should be capable of accurately quantifying the concentration of the compound.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered samples by interpolating from the calibration curve.

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Organic SolventDielectric ConstantSolubility at 25 °C (mg/mL)Solubility at 37 °C (mg/mL)
Hexane1.88To be determinedTo be determined
Toluene2.38To be determinedTo be determined
Dichloromethane8.93To be determinedTo be determined
Ethyl Acetate6.02To be determinedTo be determined
Acetone20.7To be determinedTo be determined
Ethanol24.5To be determinedTo be determined
Methanol32.7To be determinedTo be determined
DMSO46.7To be determinedTo be determined

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis cluster_result 5. Result A Weigh Excess Solute B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) A->C D Allow to Settle C->D E Filter Supernatant (0.22 µm) D->E G HPLC Analysis E->G E->G F Prepare Standard Solutions F->G H Calculate Concentration vs. Calibration Curve G->H I Report Solubility (mg/mL) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, a key intermediate in various research and development applications. Given the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data for the compound and structurally related analogs to establish a robust framework for its safe utilization in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety guidelines and professional judgment.

Compound Profile and Physicochemical Properties

This compound is a fluorinated aromatic compound with the CAS number 175204-10-1.[1] Its molecular structure, combining a fluorobenzonitrile core with a chlorobenzyloxy ether, suggests a crystalline solid at room temperature with limited aqueous solubility. The following table summarizes its known and predicted physicochemical properties.

PropertyValueSource
CAS Number 175204-10-1[1]
Molecular Formula C₁₄H₉ClFNO[1]
Molecular Weight 261.68 g/mol [1]
Melting Point 146 °C[1]
Boiling Point 387.6±32.0 °C (Predicted)[1]
Density 1.31±0.1 g/cm³ (Predicted)[1]
Appearance Likely a white to off-white solidInferred

Toxicological Profile and Hazard Identification

Based on the available data for this compound and related benzonitrile compounds, this substance should be handled as a hazardous material. The primary hazards are associated with its potential for acute toxicity if ingested, inhaled, or absorbed through the skin, and its irritant properties.

Hazard IdentificationGHS Classification (Inferred)Key Findings and Recommendations
Acute Oral Toxicity Category 4: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in laboratory areas.[2][3][4]
Acute Dermal Toxicity Category 4: Harmful in contact with skinAvoid skin contact. Wear appropriate protective gloves and clothing.[3][4]
Acute Inhalation Toxicity Category 4: Harmful if inhaledHandle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust inhalation.[2][4]
Skin Corrosion/Irritation Category 2: Causes skin irritationProlonged or repeated contact may cause dermatitis. Wash hands thoroughly after handling.[5][6][7]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritationWear chemical safety goggles or a face shield.[5][6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritationAvoid breathing dust.[4][5]

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[2][3][4]

  • H312: Harmful in contact with skin.[3][4]

  • H332: Harmful if inhaled.[2][4]

  • H315: Causes skin irritation.[5][6][7]

  • H319: Causes serious eye irritation.[5][6][7]

  • H335: May cause respiratory irritation.[4][5]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is paramount when working with this compound. The following sections detail the necessary procedures for its safe handling, storage, and in the event of an emergency.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of personal protection. The following diagram outlines the recommended PPE selection process.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) A Task Involves Handling This compound B Chemical Safety Goggles (EN166 or equivalent) A->B Eye Protection C Nitrile Gloves (or other chemically resistant gloves) A->C Hand Protection D Laboratory Coat A->D Body Protection E Chemical Fume Hood (for weighing, transferring, and reactions) A->E Engineering Control F Respiratory Protection (if fume hood is not available or for large spills) E->F If Engineering Control Fails Handling_Workflow A Receiving B Inspect Container for Damage A->B C Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials B->C No Damage D Weigh and Prepare in a Chemical Fume Hood C->D E Conduct Experiment with Appropriate PPE D->E F Decontaminate Work Area and Equipment E->F G Dispose of Waste in Accordance with Institutional and Local Regulations F->G Spill_Response A Spill Occurs B Evacuate Immediate Area A->B H Seek Medical Attention if Exposed A->H If Exposure Occurs C Alert Others and a Supervisor B->C D Don Appropriate PPE (including respiratory protection if necessary) C->D E Contain the Spill with Inert Absorbent Material D->E F Carefully Collect and Place in a Sealed Container for Disposal E->F G Decontaminate the Spill Area F->G

References

A Technical Guide to 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the commercial sourcing and theoretical synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. This document outlines key chemical properties, identifies commercial suppliers, and presents a putative synthesis protocol based on established chemical principles.

Compound Profile

  • Chemical Name: this compound

  • CAS Number: 175204-10-1[1]

  • Molecular Formula: C₁₄H₉ClFNO[1]

  • Molecular Weight: 261.68 g/mol [1]

  • Synonyms: 2-((4-chlorobenzyl)oxy)-6-fluorobenzonitrile

Commercial Supplier Analysis

The availability of this compound from commercial suppliers is a critical factor for research and development timelines. A summary of a known supplier is provided below to facilitate procurement.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Aaron Chemicals LLCAR0021AQ>95%250mg, 1g$500 (250mg), $800 (1g)

Note: Pricing and availability are subject to change. It is recommended to contact the supplier directly for the most current information.

Proposed Synthesis Protocol

Reaction Principle

The synthesis is based on the nucleophilic substitution (SN2) reaction between the phenoxide ion of 2-fluoro-6-hydroxybenzonitrile and 4-chlorobenzyl bromide. A base is used to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion which then attacks the electrophilic benzylic carbon of 4-chlorobenzyl bromide, displacing the bromide to form the desired ether linkage.

Conceptual Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2-Fluoro-6-hydroxybenzonitrile 2-Fluoro-6-hydroxybenzonitrile Reaction 2-Fluoro-6-hydroxybenzonitrile->Reaction + 4-Chlorobenzyl bromide 4-Chlorobenzyl bromide 4-Chlorobenzyl bromide->Reaction + Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Heat Heat (optional) Heat->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Generalized Experimental Procedure

The following is a generalized protocol based on the Williamson ether synthesis for analogous compounds.[5] Optimization of reaction conditions (e.g., temperature, reaction time, and purification method) may be necessary.

Materials:

  • 2-Fluoro-6-hydroxybenzonitrile

  • 4-Chlorobenzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-6-hydroxybenzonitrile (1.0 equivalent) and a suitable solvent such as anhydrous acetone or DMF.

  • Base Addition: Add a base, such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care), to the stirred solution at room temperature.

  • Alkylation: To the resulting suspension, add 4-chlorobenzyl bromide (1.0-1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using potassium carbonate, filter the solid salts and wash with the solvent. If using sodium hydride, quench the reaction carefully with water.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Workflow for Sourcing and Synthesis

The following diagram illustrates a logical workflow for researchers from the initial identification of the need for this compound to its final application in research.

G cluster_planning Planning & Sourcing cluster_decision Decision Point cluster_procurement Procurement cluster_synthesis In-house Synthesis cluster_application Application A Identify Need for This compound B Search Commercial Suppliers A->B C Evaluate Purity, Quantity, and Cost B->C D Commercially Available? C->D E Purchase from Supplier D->E Yes G Source Starting Materials: 2-Fluoro-6-hydroxybenzonitrile & 4-Chlorobenzyl bromide D->G No F Receive and Verify Compound E->F J Utilize in Research/ Drug Development F->J H Perform Williamson Ether Synthesis G->H I Purify and Characterize Product H->I I->J

Caption: General workflow for obtaining the target compound.

References

Technical Guide: 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile (CAS 175204-10-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of the chemical compound with CAS number 175204-10-1. The internationally recognized IUPAC name for this compound is 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile .[1][2][3][4] This document summarizes its known chemical properties. Currently, there is a lack of publicly available in-depth research on the specific biological activity, experimental protocols, and signaling pathways associated with this particular molecule. The information presented herein is based on available chemical data.

Chemical Properties and Data

The fundamental chemical properties of 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile are summarized in the table below. This information is critical for its use as a chemical intermediate in synthesis and for any future biological and pharmacological studies.

PropertyValueReference
CAS Number 175204-10-1[1][2][3][4]
IUPAC Name 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile[1][2][3][4]
Alternate Names 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile[1]
Molecular Formula C₁₄H₉ClFNO[3]
Molecular Weight 261.68 g/mol [3]

Synthesis and Experimental Use

Logical Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-hydroxy-6-fluorobenzonitrile 2-hydroxy-6-fluorobenzonitrile Reaction Reaction 2-hydroxy-6-fluorobenzonitrile->Reaction 4-chlorobenzyl_halide 4-chlorobenzyl halide (e.g., bromide) 4-chlorobenzyl_halide->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile Reaction->Product Williamson Ether Synthesis

Caption: Proposed Williamson ether synthesis for 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile.

Potential Biological Significance and Signaling Pathways

At present, there are no specific studies that delineate the biological activity or the mechanism of action for 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile. Compounds with similar structural motifs, such as substituted benzonitriles and chlorobenzyl ethers, have been investigated for a range of biological activities, including as enzyme inhibitors. However, without direct experimental evidence, any discussion of signaling pathways for this specific compound would be purely speculative.

Logical Relationship for Investigating Biological Activity:

G Compound 2-[(4-Chlorobenzyl)oxy]-6- fluorobenzonitrile In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Compound->In_Vitro_Screening Test Target_Identification Target Identification In_Vitro_Screening->Target_Identification Identifies Mechanism_of_Action Mechanism of Action Studies Target_Identification->Mechanism_of_Action Leads to Signaling_Pathway_Analysis Signaling Pathway Analysis Mechanism_of_Action->Signaling_Pathway_Analysis Elucidates

Caption: A logical workflow for the future investigation of the biological role of this compound.

Conclusion

2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile (CAS 175204-10-1) is a defined chemical entity with known physical properties. However, a comprehensive review of scientific literature reveals a significant gap in the understanding of its biological effects. Therefore, this document serves to provide the foundational chemical information and to highlight the need for further research to elucidate any potential therapeutic applications, experimental protocols, and associated signaling pathways. Researchers and drug development professionals are encouraged to consider this compound as a novel scaffold for future discovery programs.

References

An In-depth Technical Guide to 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and potential biological activities of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. Direct experimental data for this specific compound is not extensively available in current literature; therefore, this document leverages data from structurally similar benzonitrile derivatives to provide a foundational resource for researchers. This guide is intended to facilitate further investigation into this molecule's potential applications in medicinal chemistry and drug discovery. Benzonitrile derivatives are a significant class of compounds in pharmacology, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The unique combination of a fluoro group, a cyano group, and a substituted benzyloxy moiety in the target compound suggests it may possess noteworthy biological effects.

Compound Profile

The fundamental chemical and physical properties of this compound are summarized below. The molecular weight has been calculated from its chemical formula.

PropertyValue
IUPAC Name This compound
Chemical Formula C₁₄H₉ClFNO
Molecular Weight 261.68 g/mol
Canonical SMILES C1=CC(=CC=C1CCl)OCC2=C(C=CC=C2F)C#N
Physical State Predicted to be a solid at STP

Hypothetical Synthesis Protocol

The synthesis of this compound can be hypothetically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common method for forming aryl ethers involves the displacement of a leaving group, in this case, a fluorine atom, from an activated aromatic ring by an alkoxide. The electron-withdrawing nature of the nitrile group activates the ortho-positioned fluorine for substitution.[2]

Materials and Reagents
  • 2,6-Difluorobenzonitrile

  • 4-Chlorobenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane

Experimental Procedure
  • Preparation of the Alkoxide: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-chlorobenzyl alcohol (1.1 equivalents) in anhydrous DMF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-chlorobenzylalkoxide.

  • Nucleophilic Aromatic Substitution: The reaction mixture is cooled back to 0 °C, and a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous DMF is added dropwise. The resulting mixture is allowed to warm to room temperature and then heated to 60-80 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude residue is purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Synthesis Workflow Diagram

G cluster_alkoxide Alkoxide Formation cluster_snar SNAr Reaction cluster_purification Work-up and Purification NaH Sodium Hydride (NaH) in DMF Alkoxide Sodium 4-chlorobenzylalkoxide NaH->Alkoxide 0°C to RT Chlorobenzyl_OH 4-Chlorobenzyl Alcohol in DMF Chlorobenzyl_OH->Alkoxide 0°C Reaction_Mixture Reaction Mixture Alkoxide:e->Reaction_Mixture:w Difluorobenzonitrile 2,6-Difluorobenzonitrile in DMF Difluorobenzonitrile->Reaction_Mixture 0°C Crude_Product Crude Product Reaction_Mixture->Crude_Product Heat (60-80°C) then Quench Extraction Aqueous Work-up & Extraction Crude_Product->Extraction Pure_Product Pure this compound Extraction->Pure_Product Column Chromatography

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been characterized, many benzonitrile derivatives have shown significant potential as anticancer agents.[1] One of the key mechanisms of action for some anticancer benzonitriles is the inhibition of tubulin polymerization.[1] Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can induce mitotic arrest and lead to apoptosis in cancer cells.

Hypothetical Signaling Pathway: Disruption of Microtubule Dynamics

The diagram below illustrates the potential mechanism of action for a benzonitrile derivative that acts as a tubulin polymerization inhibitor.

cluster_cell Cancer Cell Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitosis Mitosis Mitotic_Spindle->Mitosis Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to

References

The Ascendancy of the Benzonitrile Moiety: A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold, a simple aromatic ring bearing a nitrile group, has risen to prominence as a privileged structure in modern chemical research. Its unique physicochemical properties, including its role as a hydrogen bond acceptor and bioisostere for various functional groups, have established it as a versatile building block in medicinal chemistry, materials science, and agrochemicals.[1][2] This technical guide provides an in-depth exploration of the diverse research applications of substituted benzonitriles, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Medicinal Chemistry: Targeting Disease with Precision

Substituted benzonitriles have demonstrated significant therapeutic potential across a spectrum of diseases, largely due to their ability to interact with various biological targets and modulate key signaling pathways.[1]

Oncology: A Multi-pronged Attack on Cancer

Benzonitrile-containing compounds have emerged as potent anticancer agents, targeting various hallmarks of cancer progression.

1. Kinase Inhibition:

Many cancers are driven by dysregulated kinase activity. Benzonitrile derivatives have been successfully developed as inhibitors of several crucial kinases.[1] For instance, 2,4-Difluoro-5-Nitrobenzonitrile is a key intermediate in the synthesis of tankyrase inhibitors, which are vital for impeding tumorigenesis.[1]

Table 1: Kinase Inhibitory Activity of Representative Benzonitrile Derivatives

Compound ClassTarget KinaseIC50Reference
Benzonitrile DerivativeTankyraseVaries[1]
Benzonitrile DerivativemTORVaries[1]
Benzonitrile DerivativeTBK1/IKKεVaries[1]
4-(Arylaminomethyl)benzamide DerivativesReceptor Tyrosine Kinases (EGFR, HER-2, etc.)Varies (tested at 10 nM)[3]

2. Tubulin Polymerization Inhibition:

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 2-phenylacrylonitrile derivatives, structurally related to stilbenes, act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Compound 1g2a, for example, exhibits strong inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC50 values in the nanomolar range.[1]

Table 2: Tubulin Polymerization Inhibitory Activity of Benzonitrile Derivatives

CompoundCell LineIC50 (nM)Reference
1g2aHCT116Nanomolar range[1]
1g2aBEL-7402Nanomolar range[1]
Benzimidazole AcrylonitrilesVarious Hematological Cancer CellsVaries[4]

3. PD-1/PD-L1 Interaction Inhibition:

Immune checkpoint blockade has revolutionized cancer therapy. Biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized as small molecule inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, offering a promising alternative to monoclonal antibody-based immunotherapies.[1][5]

Table 3: PD-1/PD-L1 Interaction Inhibitory Activity of Benzonitrile Derivatives

CompoundAssayIC50 (µM)Reference
Biphenyl-1,2,3-triazol-benzonitrile derivative 7HTRF Assay8.52[5]
Biphenyl-1,2,3-triazol-benzonitrile derivative 6HTRF Assay12.28[5]
Biphenyl-1,2,3-triazol-benzonitrile derivative 8aHTRF Assay14.08[5]
Benzamide Derivative D2HTRF Assay0.01617[6]

Signaling Pathway: PD-1/PD-L1 Immune Checkpoint Blockade

PD1_PDL1_Pathway cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP2 PD1->SHP2 Recruitment & Activation TCR TCR TCell_Activation T-Cell Activation TCR->TCell_Activation SHP2->TCR Inhibition Inhibitor Benzonitrile Inhibitor Inhibitor->PDL1 Blockade TrkB_Pathway cluster_downstream Downstream Signaling Agonist Benzonitrile Agonist (e.g., Braegen-02) TrkB TrkB Receptor Agonist->TrkB Binding & Activation PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K MAPK Ras-MAPK TrkB->MAPK Synaptic_Plasticity Synaptic Plasticity PLCg->Synaptic_Plasticity Akt Akt PI3K->Akt ERK ERK MAPK->ERK Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival Differentiation Differentiation ERK->Differentiation Synthesis_Workflow Start Starting Materials: - Biphenyl derivative - Azide-benzonitrile Step1 Click Chemistry (Cu(I) catalyzed) Start->Step1 Step2 Purification (Column Chromatography) Step1->Step2 Product Final Biphenyl-1,2,3-Triazol- Benzonitrile Compound Step2->Product Analysis Characterization: - NMR - Mass Spectrometry Product->Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile from 2-fluoro-6-hydroxybenzonitrile via the Williamson ether synthesis. Detailed experimental protocols, reactant and product characterization data, and visual representations of the workflow and reaction mechanism are presented to ensure reproducibility and aid in understanding the synthetic pathway.

Introduction

The synthesis of substituted benzonitriles is of significant interest in medicinal chemistry and drug development due to their prevalence as structural motifs in a wide array of biologically active compounds. The target molecule, this compound, incorporates a fluorinated benzonitrile core and a chlorobenzyl ether, functionalities that can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The Williamson ether synthesis is a robust and widely employed method for the formation of ethers, offering a reliable route to the target compound. This protocol details the O-alkylation of 2-fluoro-6-hydroxybenzonitrile with 4-chlorobenzyl chloride.

Data Presentation

A summary of the physical and spectral data for the starting material and the final product is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical and Spectral Data of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceMelting Point (°C)
2-fluoro-6-hydroxybenzonitrileC₇H₄FNO137.11White to light yellow crystalline powder156-158[1]
4-chlorobenzyl chlorideC₇H₆Cl₂161.03Colorless liquid or low melting solid29-31
This compoundC₁₄H₉ClFNO261.68SolidNot available

Table 2: ¹H NMR Data (Predicted)

CompoundSolventChemical Shifts (δ, ppm)
2-fluoro-6-hydroxybenzonitrileDMSO-d₆11.7 (s, 1H, OH), 7.55 (q, 1H, Ar-H), 6.85 (m, 2H, Ar-H)[1]
This compoundCDCl₃7.40-7.50 (m, 3H, Ar-H), 7.35 (d, 2H, Ar-H), 6.95 (t, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 5.20 (s, 2H, OCH₂)

Table 3: ¹³C NMR Data (Predicted)

CompoundSolventChemical Shifts (δ, ppm)
This compoundCDCl₃162.0 (C-F), 158.0 (C-O), 135.0, 134.5, 130.0, 129.0, 128.5, 117.0, 115.0, 114.0, 105.0, 71.0 (OCH₂)

Table 4: IR Spectroscopy Data (Predicted)

CompoundKey Absorptions (cm⁻¹)
2-fluoro-6-hydroxybenzonitrile3400-3200 (O-H stretch), 2230 (C≡N stretch), 1620, 1580 (C=C stretch), 1250 (C-F stretch)
This compound3050 (Ar C-H stretch), 2235 (C≡N stretch), 1610, 1590 (C=C stretch), 1270 (Ar-O-C stretch), 1240 (C-F stretch), 820 (p-substituted C-H bend)

Disclaimer: The provided NMR and IR data for this compound are predicted values based on the chemical structure and analysis of similar compounds. Actual experimental data may vary.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2-fluoro-6-hydroxybenzonitrile

  • 4-chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-hydroxybenzonitrile (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approximately 5-10 mL per gram of the nitrile).

    • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Addition of Alkylating Agent:

    • Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.

    • Slowly add 4-chlorobenzyl chloride (1.1 eq) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-fluoro-6-hydroxybenzonitrile in anhydrous DMF start->dissolve add_base Add K₂CO₃ dissolve->add_base stir Stir at room temperature add_base->stir add_alkylating Add 4-chlorobenzyl chloride stir->add_alkylating heat Heat to 60-80 °C add_alkylating->heat monitor Monitor by TLC heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purification (Column Chromatography or Recrystallization) workup->purify product This compound purify->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reaction Mechanism: Williamson Ether Synthesis

williamson_ether_synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 2-fluoro-6-hydroxybenzonitrile OH phenoxide Phenoxide ion O⁻ phenol->phenoxide + K₂CO₃ base K₂CO₃ phenoxide2 Phenoxide ion O⁻ alkyl_halide 4-chlorobenzyl chloride CH₂Cl product This compound OCH₂Ar phenoxide2->product + 4-chlorobenzyl chloride

Caption: The two-step mechanism of the Williamson ether synthesis for the target molecule.

References

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This protocol outlines the reaction of 2-Fluoro-6-hydroxybenzonitrile with 4-chlorobenzyl chloride in the presence of a suitable base and solvent. The methodology described herein is intended for researchers and professionals in drug development and organic synthesis.

Introduction

The Williamson ether synthesis is a fundamental organic reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide).[1] The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1][3] This method is highly versatile for the preparation of both symmetrical and asymmetrical ethers.[1]

This application note details a representative protocol for the synthesis of this compound. The procedure involves the deprotonation of the phenolic hydroxyl group of 2-Fluoro-6-hydroxybenzonitrile using a base, followed by nucleophilic attack on 4-chlorobenzyl chloride.

Reaction Scheme

The overall reaction is depicted below:

  • Step 1: Deprotonation 2-Fluoro-6-hydroxybenzonitrile reacts with a base (e.g., potassium carbonate) to form the corresponding phenoxide ion.

  • Step 2: Nucleophilic Substitution (SN2) The phenoxide ion then acts as a nucleophile and attacks the benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride ion to form the desired ether product, this compound.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Molar RatioNotes
2-Fluoro-6-hydroxybenzonitrileC₇H₄FNO137.111.0Starting material.
4-Chlorobenzyl chlorideC₇H₆Cl₂161.031.1Alkylating agent.
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.5Base for deprotonation.[4][5]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-Anhydrous, polar aprotic solvent.[1][5]
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-Solvent for extraction.
Brine (saturated NaCl solution)NaCl58.44-Used for washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-Drying agent.

Table 2: Reaction Conditions

ParameterValueNotes
Reaction Temperature80-90 °CA typical temperature range for Williamson ether synthesis is 50 to 100 °C.[1][6] This range facilitates the reaction without promoting significant side reactions.
Reaction Time4-6 hoursThe reaction progress should be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 1 to 8 hours.[1][6]
AtmosphereInert (Nitrogen or Argon)An inert atmosphere is recommended to prevent side reactions, especially if using a strong, air-sensitive base, although with K₂CO₃ it is good practice to prevent oxidation.
Stirring Speed300-400 rpmTo ensure a homogeneous reaction mixture.

Experimental Protocol

4.1. Reaction Setup

  • To a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 2-Fluoro-6-hydroxybenzonitrile (1.37 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe.[7]

  • Stir the mixture at room temperature for 15 minutes to ensure the suspension is well-mixed.

4.2. Reaction Execution

  • Add 4-chlorobenzyl chloride (1.77 g, 11 mmol) to the reaction mixture dropwise using a syringe.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours.[7]

  • Monitor the reaction progress by TLC using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 7:3). The disappearance of the starting material (2-Fluoro-6-hydroxybenzonitrile) indicates the completion of the reaction.

4.3. Work-up and Purification

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of cold deionized water and stir for 30 minutes. This will precipitate the crude product.

  • Filter the precipitate using a Büchner funnel and wash the solid with deionized water (3 x 20 mL).

  • Alternatively, the aqueous mixture can be transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).[6][8]

  • Combine the organic layers and wash with brine (2 x 30 mL).[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[4][8]

Visualization of Experimental Workflow

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_purification Final Purification reagents Combine Reactants: 2-Fluoro-6-hydroxybenzonitrile, K₂CO₃, and DMF inert_atm Establish Inert Atmosphere (N₂/Ar) add_alkyl_halide Add 4-Chlorobenzyl Chloride inert_atm->add_alkyl_halide Stir at RT heating Heat to 80-90 °C (4-6 hours) add_alkyl_halide->heating monitoring Monitor by TLC heating->monitoring quench Cool and Quench with Water monitoring->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Product: This compound purify->product

References

Application Note: Purification of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a multi-step approach involving extraction, column chromatography, and recrystallization to achieve high purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1][2]

PropertyValue
CAS Number 175204-10-1
Molecular Formula C14H9ClFNO
Molecular Weight 261.68 g/mol
Melting Point 146 °C
Boiling Point 387.6±32.0 °C (Predicted)
Density 1.31±0.1 g/cm3 (Predicted)

Purification Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Work-up and Extraction

This initial step aims to remove inorganic salts and other aqueous-soluble impurities from the crude reaction mixture.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid.

Flash Column Chromatography

This step is designed to separate the target compound from closely related organic impurities.

Materials:

  • Crude solid from the extraction step

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Chromatography column

  • Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Dissolve a small amount of the crude solid in a minimal amount of dichloromethane or ethyl acetate for TLC analysis to determine the optimal eluent system. A starting point for the eluent could be a 9:1 mixture of Hexanes:Ethyl Acetate.

  • Dry-load the crude solid onto a small amount of silica gel.

  • Load the sample onto the top of the prepared column.

  • Elute the column with the determined solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

Recrystallization

The final step to obtain a highly pure, crystalline product.

Materials:

  • Purified solid from chromatography

  • Ethanol or a mixture of Toluene and Hexanes

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the solid in a minimal amount of hot ethanol or a toluene/hexanes mixture in an Erlenmeyer flask.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Purification Workflow

Purification_Workflow cluster_0 Initial Work-up cluster_1 Chromatographic Purification cluster_2 Final Purification Crude_Mixture Crude Reaction Mixture Dissolution Dissolve in EtOAc Crude_Mixture->Dissolution Washing Aqueous Washes (Water, Brine) Dissolution->Washing Drying Dry over Na2SO4 Washing->Drying Concentration1 Concentrate in vacuo Drying->Concentration1 Crude_Solid Crude Solid Concentration1->Crude_Solid Column_Chromatography Silica Gel Column Chromatography (Hexanes/EtOAc gradient) Crude_Solid->Column_Chromatography Fraction_Collection Collect & Combine Fractions Column_Chromatography->Fraction_Collection Concentration2 Concentrate in vacuo Fraction_Collection->Concentration2 Chromatography_Purified Purified Solid Concentration2->Chromatography_Purified Recrystallization Recrystallization (e.g., Ethanol or Toluene/Hexanes) Chromatography_Purified->Recrystallization Filtration Filter and Wash Crystals Recrystallization->Filtration Drying_Final Dry under Vacuum Filtration->Drying_Final Pure_Product Pure Crystalline Product (>98% Purity) Drying_Final->Pure_Product

Caption: Purification workflow for this compound.

References

Application Note: 1H NMR Characterization of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural characterization of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. The methods outlined herein are essential for verifying the chemical structure and purity of this compound, which is of interest in medicinal chemistry and materials science. This note includes a standardized experimental protocol, a summary of expected spectral data, and a visual representation of the proton environments to aid in spectral interpretation.

Introduction

This compound is a substituted aromatic compound with potential applications in the development of novel therapeutic agents and functional materials. Accurate structural elucidation is a critical step in the research and development process, ensuring the identity and purity of the synthesized molecule. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule. This application note serves as a practical guide for obtaining and interpreting the 1H NMR spectrum of the title compound.

Predicted 1H NMR Spectral Data

The expected 1H NMR spectral data for this compound, based on analysis of its chemical structure and comparison with similar compounds, are summarized below. The spectrum is typically recorded in a deuterated solvent such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6), with chemical shifts referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Protons (Assignment)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3, H-5 (Chlorobenzyl)7.45 - 7.35Doublet (d)2H~ 8.5
H-2, H-6 (Chlorobenzyl)7.40 - 7.30Doublet (d)2H~ 8.5
H-4' (Benzonitrile)7.65 - 7.55Triplet of doublets (td)1H~ 8.5, 6.0
H-3', H-5' (Benzonitrile)6.95 - 6.85Multiplet (m)2H-
Methylene (-CH2-)5.20Singlet (s)2H-

Note: The exact chemical shifts and coupling constants may vary depending on the solvent used and the specific spectrometer conditions.

Experimental Protocol

This section details the methodology for the 1H NMR characterization of this compound.

1. Sample Preparation

  • Weigh approximately 5-25 mg of the solid this compound.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) in a small, clean vial before transferring it to the NMR tube.[1]

  • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small plug of glass wool to prevent distortion of the magnetic field homogeneity.

  • Transfer the solution into a clean, dry 5 mm NMR tube.[2]

  • Cap the NMR tube securely and label it appropriately.

2. NMR Data Acquisition

  • The following parameters are recommended for a standard 1H NMR experiment on a 400 or 500 MHz spectrometer.[3][4]

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically sufficient.[5]

    • Number of Scans (NS): 8 to 16 scans are generally adequate for a sample of this concentration.

    • Acquisition Time (AQ): An acquisition time of approximately 3-5 seconds is recommended to ensure good digital resolution.[6]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically used. For quantitative measurements, a longer delay (5 x T1) is necessary.[6]

    • Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 7 ppm, should be sufficient to cover all proton signals.[6]

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually.

  • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).

  • Integrate all the peaks to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Proton Assignments

The following diagram illustrates the chemical structure of this compound with the assigned proton environments corresponding to the predicted 1H NMR data.

Figure 1. Molecular structure of this compound with proton assignments.

Conclusion

This application note provides a comprehensive protocol for the 1H NMR characterization of this compound. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can reliably verify the structure and purity of this compound. The provided table of expected chemical shifts and the structural diagram with proton assignments serve as valuable references for spectral interpretation. Adherence to these guidelines will ensure the generation of high-quality, reproducible NMR data, which is fundamental for advancing research and development in drug discovery and materials science.

References

Application Note: 13C NMR Analysis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation is a critical step in its characterization and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for determining the carbon framework of organic molecules.[1][2] This application note provides a detailed protocol for the 13C NMR analysis of this compound, including predicted chemical shifts and experimental parameters.

Predicted 13C NMR Data

Due to the lack of publicly available experimental 13C NMR data for this compound, the following chemical shifts are predicted based on the analysis of its constituent fragments: 2-fluorobenzonitrile, and 4-chlorobenzyl alcohol, as well as general substituent effects in substituted benzenes. These predictions serve as a guide for spectral assignment.

Structure of this compound with Carbon Numbering:

G cluster_0 This compound C1 C1 C2 C2-F C1->C2 CN C≡N C1->CN C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6-O C5->C6 C6->C1 O O C6->O CH2 CH2 O->CH2 C1_prime C1' CH2->C1_prime C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C6_prime C6' C4_prime C4'-Cl C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C5_prime->C6_prime C6_prime->C1_prime

Caption: Numbering scheme for the carbon atoms in this compound.

Table 1: Predicted 13C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C≡N115-120The nitrile carbon is typically found in this range.[3]
C190-100Shielded due to the electron-withdrawing nitrile group and the adjacent fluorine.
C2160-165 (d, JC-F ≈ 250 Hz)The carbon directly attached to fluorine will show a large coupling constant.
C3115-120
C4135-140
C5125-130
C6155-160The carbon attached to the ether oxygen is deshielded.
-CH2-65-75Typical range for a benzylic ether methylene carbon.[4]
C1'135-140The ipso-carbon of the chlorobenzyl group.
C2', C6'128-132Aromatic carbons ortho to the methylene group.
C3', C5'128-132Aromatic carbons meta to the methylene group.
C4'133-138The carbon attached to chlorine is deshielded.

Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm. The actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol

This protocol outlines the steps for acquiring a standard proton-decoupled 13C NMR spectrum.

1. Sample Preparation

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

2. NMR Instrument Setup

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[1]

  • Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).

  • Set the number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, which is necessary due to the low natural abundance of 13C.[1]

  • Employ a relaxation delay (d1) of 2 seconds for a qualitative spectrum. For quantitative analysis, a longer delay (5 times the longest T1) is required.[1][2]

4. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like TMS.

  • Perform baseline correction to ensure accurate integration.

Experimental Workflow

The following diagram illustrates the workflow for the 13C NMR analysis.

G cluster_workflow 13C NMR Experimental Workflow SamplePrep Sample Preparation NMRSetup NMR Instrument Setup SamplePrep->NMRSetup DataAcq Data Acquisition NMRSetup->DataAcq DataProc Data Processing DataAcq->DataProc Analysis Spectral Analysis & Assignment DataProc->Analysis

Caption: A streamlined workflow for 13C NMR analysis.

Signaling Pathways and Logical Relationships

The interpretation of the 13C NMR spectrum relies on understanding the influence of the molecular structure on the chemical shifts of the carbon atoms.

G cluster_relationships Factors Influencing 13C Chemical Shifts Structure Molecular Structure (this compound) Substituents Substituent Effects (-F, -CN, -O-CH2-ArCl) Structure->Substituents Hybridization Carbon Hybridization (sp, sp2, sp3) Structure->Hybridization ChemShifts 13C Chemical Shifts (ppm) Substituents->ChemShifts Hybridization->ChemShifts

Caption: Key factors that determine the 13C NMR chemical shifts.

Conclusion

This application note provides a comprehensive guide for the 13C NMR analysis of this compound. The predicted data and detailed protocol will aid researchers in the structural verification and characterization of this and similar compounds. The application of 2D NMR techniques such as HSQC and HMBC can further confirm the assignments by providing correlations between carbon and proton signals.[2]

References

Application Note: Mass Spectrometry Analysis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile using mass spectrometry. The methods outlined herein are designed to offer a comprehensive analytical workflow, from sample preparation to data acquisition and interpretation. This document includes a proposed fragmentation pathway and a summary of expected mass-to-charge ratios (m/z) for the parent ion and key fragments, presented in a clear tabular format. The experimental workflow and a plausible fragmentation cascade are visualized using diagrams to facilitate understanding.

Introduction

This compound is a halogenated aromatic compound of interest in medicinal chemistry and drug discovery. A thorough characterization of this molecule is crucial for its development and quality control. Mass spectrometry is a powerful analytical technique that provides essential information about a compound's molecular weight and structure through ionization and fragmentation analysis. This document serves as a practical guide for researchers employing mass spectrometry for the characterization of this compound.

Experimental Protocol

A meticulously planned experimental protocol is fundamental to acquiring high-quality mass spectrometry data.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results.

  • Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.[1]

  • Working Solution Preparation: From the stock solution, prepare a working solution with a final concentration of 10 µg/mL by diluting with the same solvent.[1]

  • Filtration: To prevent contamination and potential blockages in the instrument, filter the working solution through a 0.22 µm syringe filter before transferring it to a 2 mL autosampler vial.[1]

Instrumentation and Analytical Conditions

The following parameters are recommended for analysis using a liquid chromatography-mass spectrometry (LC-MS) system.

Table 1: LC-MS System Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Scan Range (Full Scan) 50 - 500 m/z
Collision Energy (MS/MS) Ramped, 10-40 eV
Collision Gas Argon

Data Presentation

The expected mass spectrometry data for this compound is summarized in the table below. The molecular formula for the compound is C14H9ClFN2O. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the monoisotopic peak.[2]

Table 2: Predicted m/z Values for Major Ions

Ion Proposed Structure Predicted m/z (Monoisotopic)
[M+H]+C14H10ClFNO+261.05
Fragment 1[C7H4Cl]+125.00
Fragment 2[C7H6FCN]+135.05
Fragment 3[C7H5FN]+122.04

Visualizations

Diagrams are provided to illustrate the experimental workflow and the proposed fragmentation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solution (10 µg/mL) stock->working filter 3. Filter Sample working->filter lcms 4. LC-MS Injection filter->lcms full_scan 5. Full Scan MS lcms->full_scan msms 6. MS/MS Fragmentation full_scan->msms interpretation 7. Data Interpretation msms->interpretation reporting 8. Reporting interpretation->reporting

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway cluster_fragments Primary Fragments cluster_secondary_fragment Secondary Fragment parent [M+H]+ m/z = 261.05 frag1 Fragment 1 [C7H4Cl]+ m/z = 125.00 parent->frag1 Loss of C7H5FNO frag2 Fragment 2 [C7H6FCN]+ m/z = 135.05 parent->frag2 Loss of C7H4Cl frag3 Fragment 3 [C7H5FN]+ m/z = 122.04 frag2->frag3 Loss of CH

Caption: Proposed fragmentation pathway for this compound.

Discussion

The proposed fragmentation pathway suggests that the primary cleavage events will occur at the benzylic ether linkage. Cleavage of the C-O bond can lead to the formation of the chlorobenzyl cation (Fragment 1) or the fluorobenzonitrile-containing fragment (Fragment 2). Further fragmentation of the fluorobenzonitrile-containing fragment may occur, leading to smaller, stable ions (Fragment 3). The presence of fluorine and chlorine atoms provides distinct isotopic signatures that can aid in the confirmation of the elemental composition of the fragments.

Conclusion

This application note details a comprehensive and robust protocol for the mass spectrometric analysis of this compound. The provided experimental parameters, expected data, and visual representations of the workflow and fragmentation serve as a valuable resource for researchers in the fields of analytical chemistry and drug development. Adherence to these guidelines will facilitate the accurate characterization of this and structurally related compounds.

References

Application Notes and Protocols for 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile as a crucial intermediate in pharmaceutical synthesis. This document details its synthesis, applications, and includes protocols relevant to its use in drug development, particularly in the synthesis of atypical antipsychotics.

Introduction

This compound is a substituted benzonitrile derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique trifunctional structure, featuring a nitrile group, a fluoro substituent, and a chlorobenzyloxy moiety, makes it a versatile intermediate for creating complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the nitrile group offers a handle for further chemical transformations. This intermediate is particularly relevant in the synthesis of serotonin 5-HT2A receptor inverse agonists, a class of drugs used to treat neuropsychiatric disorders.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound and its common starting materials are presented in Table 1.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundNot AvailableC₁₄H₉ClFNO261.68N/AN/A
2,6-Difluorobenzonitrile1897-52-5C₇H₃F₂N139.1025-28197-198
4-Chlorobenzyl alcohol873-76-7C₇H₇ClO142.5870-73234

Note: "N/A" indicates that specific data for this compound is not publicly available and would need to be determined experimentally.

Synthesis Protocol

The following protocol describes a general method for the synthesis of this compound from commercially available starting materials. This synthesis is based on a nucleophilic aromatic substitution reaction.

Materials and Reagents
  • 2,6-Difluorobenzonitrile

  • 4-Chlorobenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-chlorobenzyl alcohol (1.1 equivalents) to a solution of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise.

  • Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Expected Yield and Purity
ProductTheoretical Yield (%)Purity (by HPLC)
This compound80-90>98%

Application in Pharmaceutical Synthesis: Pimavanserin

This compound is a key precursor for the synthesis of Pimavanserin, an atypical antipsychotic used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1] The synthesis of Pimavanserin involves the coupling of a piperidine derivative with an isocyanate intermediate. The 4-chlorobenzyloxy)benzonitrile moiety can be elaborated into the required isocyanate component.

Proposed Synthetic Pathway to a Pimavanserin Intermediate

The following diagram illustrates a plausible synthetic route from this compound to a key intermediate for Pimavanserin synthesis.

Pimavanserin_Intermediate_Synthesis start This compound reduction Reduction of Nitrile (e.g., H₂, Raney Ni) start->reduction amine (2-Fluoro-6-(4-chlorobenzyloxy)phenyl)methanamine reduction->amine isocyanate_formation Isocyanate Formation (e.g., Phosgene or equivalent) amine->isocyanate_formation intermediate 1-(Chloromethyl)-4-(isocyanatomethyl)benzene derivative isocyanate_formation->intermediate Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Reagent Preparation (NaH, 4-Chlorobenzyl alcohol in DMF) reaction 2. Nucleophilic Aromatic Substitution (Addition of 2,6-Difluorobenzonitrile) reagents->reaction monitoring 3. Reaction Monitoring (TLC/HPLC) reaction->monitoring quench 4. Quenching (Addition of Water) monitoring->quench extraction 5. Extraction (Ethyl Acetate) quench->extraction wash 6. Washing (Water, Brine) extraction->wash dry_conc 7. Drying & Concentration (Na₂SO₄, Rotary Evaporation) wash->dry_conc purify 8. Purification (Column Chromatography or Recrystallization) dry_conc->purify analysis 9. Characterization (NMR, MS, HPLC) purify->analysis

References

The Strategic Integration of Fluorinated Benzonitriles in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of fluorinated benzonitriles into molecular scaffolds has become a powerful strategy in the design of novel therapeutics. This application note explores the multifaceted roles of this privileged structural motif, detailing its impact on crucial pharmacological parameters and providing experimental protocols for its synthesis and evaluation.

The unique combination of a fluorine atom and a nitrile group on a benzene ring offers a synergistic approach to optimizing drug candidates. The high electronegativity and small size of fluorine can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity.[1][2][3] Concurrently, the nitrile group, a versatile functional moiety, often acts as a bioisostere for carbonyl, hydroxyl, or carboxyl groups and serves as a potent hydrogen bond acceptor, enhancing interactions with biological targets.[4][5][6] This strategic pairing has led to the development of numerous compounds with improved efficacy and pharmacokinetic profiles across various therapeutic areas, including oncology, infectious diseases, and neurology.[7][8][9]

Key Applications in Drug Discovery:

  • Enhanced Metabolic Stability: The substitution of metabolically labile C-H bonds with robust C-F bonds can significantly increase a drug's half-life, leading to improved patient compliance through less frequent dosing.[10] The powerful inductive effect of the nitrile group can also shield the aromatic ring from oxidative metabolism.[5]

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter the electron distribution within a molecule, thereby impacting its acidity, basicity, and lipophilicity.[3] This allows for the fine-tuning of a compound's solubility, permeability, and ability to cross biological membranes, such as the blood-brain barrier.[2][10]

  • Increased Binding Affinity and Selectivity: The electronegativity of fluorine can create favorable orthogonal interactions with target proteins, such as dipole-dipole and hydrogen bonds, leading to increased binding affinity and selectivity.[11] The nitrile group can project into narrow, sterically congested clefts to form crucial polar interactions.[5]

  • Bioisosteric Replacement: The nitrile group is a well-established bioisostere for carbonyl, hydroxyl, and carboxyl groups, offering a means to improve bioavailability and minimize off-target effects.[4][5][6] In some contexts, the nitrile can also function as a bioisostere for a fluorine atom itself.[4]

Case Study: Fluorinated Benzonitriles as Enzyme Inhibitors

A notable application of fluorinated benzonitriles is in the development of enzyme inhibitors. For instance, para-substituted benzonitriles have been successfully developed as selective inhibitors of the aromatase enzyme for treating estrogen-dependent diseases, where the nitrile group mimics the carbonyl group of the natural substrate.[5] More recently, 4'-fluoro-benzotriazole-acrylonitrile derivatives have been synthesized and identified as potent microtubule-destabilizing agents, demonstrating significant antiproliferative activity against various cancer cell lines.[12]

Quantitative Data Summary

The following tables summarize the biological activity of representative fluorinated benzonitrile derivatives.

CompoundTarget/AssayCell LineIC50Reference
4'-fluoro-benzotriazole-acrylonitrile derivative 5Antiproliferative activityHeLa (Cervical)Nanomolar range[12]
4'-fluoro-benzotriazole-acrylonitrile derivative 12Antiproliferative activityHeLa (Cervical)2 µM (for cell cycle analysis)[12]
3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile (3)mGluR5-36 pM[13]
3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile (3)Phosphoinositol hydrolysis assay-0.714 pM[13]

Table 1: Biological Activity of Selected Fluorinated Benzonitrile Derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of fluorinated benzonitriles, based on established literature procedures.

Protocol 1: Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

This two-step protocol describes the synthesis of a fluorinated benzisoxazole, a scaffold found in numerous biologically active molecules.[14]

Step 1: Diazotization and Azidation of 2-Amino-5-fluorobenzonitrile

G A 2-Amino-5-fluorobenzonitrile B Suspend in H2O and conc. HCl A->B C Cool to 0-5 °C B->C D Add NaNO2 solution dropwise (maintain temp < 5 °C) C->D E Stir for 30 min at 0-5 °C (Diazonium salt formation) D->E G Slowly add diazonium salt solution to NaN3 solution E->G F Prepare cold NaN3 solution F->G H Stir for 1 hr at 0-5 °C, then 1 hr at RT G->H I Extract with Dichloromethane H->I J 2-Azido-5-fluorobenzonitrile I->J G cluster_0 Step 1: Alkylation cluster_1 Step 2: Knoevenagel Condensation A 4-fluoro-benzotriazole C Alkylation reaction A->C B Acetonitrile derivative (e.g., chloroacetonitrile) B->C D Acetonitrile isomers (2-4) C->D E Acetonitrile isomers (2-4) G Knoevenagel condensation E->G F Substituted aldehydes (I-IV) F->G H Final compounds (5-13) G->H G A Tubulin solution B Add test compound (e.g., compound 5) A->B C Incubate B->C D Initiate polymerization (e.g., by warming to 37 °C) C->D E Monitor light scattering at 340 nm over time D->E F Data analysis: Compare polymerization curves (control vs. treated) E->F

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile as a versatile starting material in the synthesis of novel heterocyclic compounds. The methodologies outlined are based on established synthetic strategies for related fluorinated benzonitriles and are intended to serve as a foundational guide for the exploration of new chemical entities with potential therapeutic applications.

Introduction

This compound is a promising scaffold for the synthesis of a variety of heterocyclic systems due to the presence of three key functional groups: a nitrile, a strategically positioned fluorine atom, and a benzyloxy moiety. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the nitrile group itself can participate in cyclization reactions. The 4-chlorobenzyloxy group offers a point for further structural modification or can influence the biological activity of the final compounds.

This document outlines proposed synthetic routes for the preparation of novel quinazolines and triazines from this starting material.

Proposed Synthetic Pathways

The following sections detail the proposed synthesis of two classes of heterocycles: 4-aminoquinazolines and 1,2,4-triazines. These pathways leverage the reactivity of the nitrile and fluoro-substituted benzene ring.

Synthesis of Novel 4-Aminoquinazoline Derivatives

The synthesis of a 4-aminoquinazoline derivative can be envisioned through a multi-step process involving the reaction of this compound with a suitable dinucleophile, such as guanidine. The proposed reaction pathway is outlined below.

G A This compound C Intermediate Amidination A->C Base (e.g., NaH) DMF, Heat B Guanidine Hydrochloride B->C D Intramolecular Cyclization C->D Heat E 4-Amino-5-(4-chlorobenzyloxy)quinazoline D->E

Caption: Proposed workflow for the synthesis of a 4-aminoquinazoline derivative.

Experimental Protocol:

Reaction: Synthesis of 4-Amino-5-(4-chlorobenzyloxy)quinazoline

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add guanidine hydrochloride (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-Amino-5-(4-chlorobenzyloxy)quinazoline.

Quantitative Data (Hypothetical):

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
4-Amino-5-(4-chlorobenzyloxy)quinazolineC15H12ClN3O285.7365-75185-190
Synthesis of Novel 1,2,4-Triazine Derivatives

The reaction of this compound with hydrazine followed by condensation with an orthoester can provide access to novel 1,2,4-triazine derivatives. This pathway highlights the versatility of the nitrile group in constructing different heterocyclic cores.

G A This compound C Intermediate Amidrazone A->C Ethanol, Reflux B Hydrazine Hydrate B->C E 3-(2-(4-Chlorobenzyloxy)-6-fluorophenyl)-1,2,4-triazine C->E Acetic Anhydride, Reflux D Triethyl Orthoformate D->E

Caption: Proposed reaction scheme for the synthesis of a 1,2,4-triazine derivative.

Experimental Protocol:

Step 1: Synthesis of 2-(4-Chlorobenzyloxy)-6-fluorobenzamidrazone

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude amidrazone can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Synthesis of 3-(2-(4-Chlorobenzyloxy)-6-fluorophenyl)-1,2,4-triazine

  • To a solution of the crude amidrazone from Step 1 (1.0 eq) in acetic anhydride, add triethyl orthoformate (1.5 eq).

  • Reflux the mixture for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target 1,2,4-triazine.

Quantitative Data (Hypothetical):

CompoundMolecular FormulaMolecular WeightOverall Yield (%)Physical State
3-(2-(4-Chlorobenzyloxy)-6-fluorophenyl)-1,2,4-triazineC16H11ClFN3O315.7350-60Crystalline Solid

Biological Significance and Signaling Pathways

Heterocyclic compounds, particularly quinazolines and triazines, are known to interact with a wide range of biological targets. For instance, quinazoline derivatives have been reported as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer signaling pathways. The synthesized compounds from this compound could be screened for their potential as kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor Novel Quinazoline Derivative Inhibitor->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by novel quinazoline derivatives.

Conclusion

The protocols and pathways described herein provide a strategic framework for the synthesis of novel heterocyclic compounds from this compound. Researchers are encouraged to adapt and optimize these methodologies to explore new chemical space and develop compounds with potential therapeutic value. Further studies to elucidate the biological activities and mechanisms of action of these novel heterocycles are warranted.

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile with various nucleophiles. This compound is a versatile building block in medicinal chemistry and materials science, primarily undergoing nucleophilic aromatic substitution (SNAr) to afford a diverse range of functionalized benzonitrile derivatives.

The presence of a strongly electron-withdrawing nitrile group and an ortho-fluorine atom, a good leaving group in SNAr, activates the aromatic ring for nucleophilic attack. The 6-(4-chlorobenzyloxy) group further influences the electronic properties of the ring. These notes offer detailed experimental protocols for reactions with common nucleophiles, including amines, alkoxides, and thiols.

Reaction with Amine Nucleophiles

The displacement of the fluorine atom by primary and secondary amines is a common and efficient transformation, leading to the formation of 2-amino-6-(4-chlorobenzyloxy)benzonitrile derivatives. These products are valuable intermediates for the synthesis of various heterocyclic compounds.

Table 1: Representative Data for the Amination of this compound

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Ammonia2-Amino-6-(4-chlorobenzyloxy)benzonitrileDMSO801291[1]
Morpholine2-(Morpholin-4-yl)-6-(4-chlorobenzyloxy)benzonitrileDMF100885
Piperidine2-(Piperidin-1-yl)-6-(4-chlorobenzyloxy)benzonitrileDMSO100888

Note: The data presented are representative and based on typical SNAr reactions of analogous compounds. Actual results may vary.

Experimental Protocol: Synthesis of 2-Amino-6-(4-chlorobenzyloxy)benzonitrile

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ammonia gas or a solution of ammonia in a suitable solvent

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMSO, bubble ammonia gas for approximately 10 minutes.

  • Seal the reaction vessel and heat the mixture to 80°C.

  • Stir the reaction at this temperature for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-6-(4-chlorobenzyloxy)benzonitrile.

Visualization of the Amination Workflow:

Amination_Workflow Workflow for the Synthesis of 2-Amino-6-(4-chlorobenzyloxy)benzonitrile cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in DMSO add_ammonia Bubble Ammonia Gas start->add_ammonia heat Heat to 80°C and Stir for 12h add_ammonia->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete dilute Dilute with Water cool->dilute extract Extract with Ethyl Acetate dilute->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure 2-Amino-6-(4-chlorobenzyloxy)benzonitrile chromatography->product

Amination Reaction Workflow

Reaction with Alkoxide Nucleophiles

The reaction with alkoxides, such as sodium methoxide or ethoxide, provides a straightforward route to 2-alkoxy-6-(4-chlorobenzyloxy)benzonitrile derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent or in an aprotic polar solvent.

Table 2: Representative Data for the Alkoxylation of this compound

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Sodium Methoxide2-Methoxy-6-(4-chlorobenzyloxy)benzonitrileMethanolReflux690
Sodium Ethoxide2-Ethoxy-6-(4-chlorobenzyloxy)benzonitrileEthanolReflux687
Sodium tert-Butoxide2-(tert-Butoxy)-6-(4-chlorobenzyloxy)benzonitrileTHF601275

Note: The data presented are representative and based on typical SNAr reactions of analogous compounds. Actual results may vary.

Experimental Protocol: Synthesis of 2-Methoxy-6-(4-chlorobenzyloxy)benzonitrile

Materials:

  • This compound

  • Sodium methoxide

  • Methanol, anhydrous

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • To the residue, add deionized water and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Further purification can be achieved by recrystallization or silica gel chromatography if necessary.

Reaction with Thiol Nucleophiles

Thiolates, generated from thiols and a base, are excellent nucleophiles for SNAr reactions. This reaction allows for the synthesis of 2-(alkylthio)- or 2-(arylthio)-6-(4-chlorobenzyloxy)benzonitrile derivatives, which are important precursors for various sulfur-containing heterocycles.

Table 3: Representative Data for the Thiolation of this compound

NucleophileBaseProductSolventTemperature (°C)Time (h)Yield (%)
EthanethiolNaH2-(Ethylthio)-6-(4-chlorobenzyloxy)benzonitrileTHF60492
ThiophenolK₂CO₃2-(Phenylthio)-6-(4-chlorobenzyloxy)benzonitrileDMF80589
4-MethylthiophenolCs₂CO₃2-((4-Methylphenyl)thio)-6-(4-chlorobenzyloxy)benzonitrileDMF80591

Note: The data presented are representative and based on typical SNAr reactions of analogous compounds. Actual results may vary.

Experimental Protocol: Synthesis of 2-(Phenylthio)-6-(4-chlorobenzyloxy)benzonitrile

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) and thiophenol (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure product.

Visualization of the General SNAr Mechanism:

General SNAr Mechanism

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a method that forms an ether from an organohalide and a deprotonated alcohol (alkoxide).[1]

Problem 1: Low or No Conversion of Starting Material

Possible Causes:

  • Ineffective Deprotonation of 2-Fluoro-6-hydroxybenzonitrile: The phenolic proton must be removed to form the reactive phenoxide nucleophile.

  • Poor Quality of Reagents: Degradation of the alkylating agent (4-chlorobenzyl chloride) or the base can lead to failed reactions.

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures.

  • Presence of Water: Moisture can quench the strong base and the reactive phenoxide intermediate.

Solutions:

Parameter Recommendation Rationale
Base Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[2]Ensures complete deprotonation of the phenol to form the more nucleophilic phenoxide.
Reagents Use freshly opened or properly stored 4-chlorobenzyl chloride and base.Minimizes degradation and ensures reactivity.
Temperature Gradually increase the reaction temperature, for example, from room temperature to 50-80 °C.Increases the reaction rate. Monitor for potential side reactions at higher temperatures.
Reaction Conditions Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Prevents the quenching of reactive intermediates by water.
Problem 2: Formation of Significant Side Products

Possible Causes:

  • E2 Elimination: The phenoxide can act as a base, promoting the elimination of HCl from 4-chlorobenzyl chloride to form a stilbene-like byproduct, though this is less common with primary halides.[1]

  • C-Alkylation: The phenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[1]

  • Hydrolysis of 4-chlorobenzyl chloride: In the presence of moisture, 4-chlorobenzyl chloride can hydrolyze to 4-chlorobenzyl alcohol.

Solutions:

Parameter Recommendation Rationale
Solvent Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).These solvents favor the SN2 reaction pathway over E2 elimination and can enhance the rate of O-alkylation.
Temperature Maintain a moderate reaction temperature.Higher temperatures can favor elimination and other side reactions.
Reaction Conditions Maintain strictly anhydrous conditions.Minimizes the hydrolysis of the alkylating agent.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on the principles of the Williamson ether synthesis for structurally similar compounds.

Materials:

  • 2-Fluoro-6-hydroxybenzonitrile

  • 4-Chlorobenzyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 2-Fluoro-6-hydroxybenzonitrile (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 4-chlorobenzyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Quantitative Data Summary

The following table summarizes representative yields of Williamson ether synthesis under various conditions for analogous reactions. Actual yields for the synthesis of this compound may vary.

Base Solvent Temperature (°C) Representative Yield (%) Key Observations
NaHDMF25 - 6085 - 95Generally high yields, clean reaction.
K₂CO₃AcetoneReflux70 - 85Milder conditions, may require longer reaction times.
Cs₂CO₃Acetonitrile8090 - 98Highly effective, but more expensive base.
NaOHEthanol/WaterReflux50 - 70Potential for more side products due to the protic solvent and presence of water.

Visualizations

Synthesis Pathway

Synthesis_Pathway A 2-Fluoro-6-hydroxybenzonitrile R Base (e.g., NaH) Solvent (e.g., DMF) A->R B 4-Chlorobenzyl chloride B->R C This compound R->C Williamson Ether Synthesis

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Use_Stronger_Base Use Stronger Base (e.g., NaH) Check_Deprotonation->Use_Stronger_Base Yes Check_Reagents Reagent Quality Issue? Check_Deprotonation->Check_Reagents No Success Improved Yield Use_Stronger_Base->Success Use_Fresh_Reagents Use Fresh/Pure Reagents Check_Reagents->Use_Fresh_Reagents Yes Check_Conditions Suboptimal Conditions? Check_Reagents->Check_Conditions No Use_Fresh_Reagents->Success Optimize_Temp_Solvent Optimize Temperature & Solvent Check_Conditions->Optimize_Temp_Solvent Yes Anhydrous_Conditions Ensure Anhydrous Conditions Check_Conditions->Anhydrous_Conditions Yes Optimize_Temp_Solvent->Success Anhydrous_Conditions->Success

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Williamson ether synthesis?

A1: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In this reaction, the deprotonated alcohol (alkoxide or phenoxide) acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.

Q2: Why is a polar aprotic solvent like DMF or DMSO preferred for this reaction?

A2: Polar aprotic solvents are preferred because they can solvate the cation of the phenoxide, leaving the "naked" and highly reactive phenoxide anion to participate in the SN2 reaction. These solvents do not participate in hydrogen bonding, which could solvate and stabilize the nucleophile, thus reducing its reactivity.

Q3: Can I use a weaker base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)?

A3: While weaker bases like K₂CO₃ can be used, they may result in lower yields or require longer reaction times and higher temperatures to achieve complete deprotonation of the phenol. For a more efficient reaction, a strong base like sodium hydride (NaH) is generally recommended.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (2-fluoro-6-hydroxybenzonitrile and 4-chlorobenzyl chloride). The reaction is considered complete when the spot corresponding to the starting phenol has disappeared.

Q5: What are the common impurities I might see in my final product?

A5: Common impurities may include unreacted 2-fluoro-6-hydroxybenzonitrile, unreacted 4-chlorobenzyl chloride, and potentially small amounts of C-alkylation products or byproducts from elimination reactions. Proper purification by column chromatography or recrystallization is essential to remove these impurities.

References

Technical Support Center: Synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Low or No Product Yield

Q1: I am not getting the desired product, or the yield of this compound is very low. What are the possible causes and solutions?

A1: Low or no yield in the synthesis of this compound, which is typically prepared via a Williamson ether synthesis, can be attributed to several factors. The reaction involves the deprotonation of 2-Fluoro-6-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile to attack 4-chlorobenzyl chloride.

Possible Causes and Troubleshooting Steps:

  • Ineffective Deprotonation: The phenolic hydroxyl group of 2-Fluoro-6-hydroxybenzonitrile must be deprotonated to form the reactive phenoxide.

    • Base Strength: Ensure the base used is strong enough to deprotonate the phenol. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). For phenols, a moderately strong base like K₂CO₃ is often sufficient, especially in a polar aprotic solvent.

    • Moisture: The presence of water can consume the base and protonate the phenoxide, reducing its nucleophilicity. Ensure all reagents and solvents are anhydrous.

  • Poor Nucleophilic Attack (Sₙ2 Reaction):

    • Solvent Choice: The choice of solvent is critical for Sₙ2 reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal as they solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[1] Protic solvents like ethanol or water can solvate the phenoxide, reducing its reactivity.

    • Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side reactions and decomposition. The optimal temperature should be determined experimentally, often in the range of 60-100 °C.

  • Degradation of Starting Materials or Product:

    • Base Stability: Strong bases can potentially react with the nitrile group, although this is less common under typical Williamson ether synthesis conditions.

    • Product Stability: The product itself might be sensitive to the reaction conditions over extended periods. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times.

A logical workflow for troubleshooting low yield is presented below:

G start Low or No Product Yield check_sm Verify Starting Material Quality (2-Fluoro-6-hydroxybenzonitrile & 4-chlorobenzyl chloride) start->check_sm check_base Check Base (Anhydrous? Sufficiently strong?) start->check_base check_solvent Check Solvent (Anhydrous? Polar aprotic?) start->check_solvent check_conditions Review Reaction Conditions (Temperature? Reaction Time?) start->check_conditions optimize_base Optimize Base (Try NaH or K2CO3) check_base->optimize_base optimize_solvent Optimize Solvent (Use dry DMF or Acetonitrile) check_solvent->optimize_solvent optimize_conditions Optimize Conditions (Vary temperature, monitor by TLC/HPLC) check_conditions->optimize_conditions success Improved Yield optimize_base->success fail Persistent Low Yield optimize_base->fail optimize_solvent->success optimize_solvent->fail optimize_conditions->success optimize_conditions->fail G cluster_reactants Reactants cluster_products Products r1 2-Fluoro-6-hydroxybenzonitrile p1 Desired Product: This compound (O-Alkylation) r1->p1 O-alkylation sp1 Side Product: C-Alkylated Isomer r1->sp1 C-alkylation sp3 Unreacted Starting Materials r1->sp3 r2 4-chlorobenzyl chloride r2->p1 sp2 Side Product: 4-chlorobenzyl alcohol r2->sp2 Hydrolysis r2->sp3 base Base (e.g., K2CO3) solvent Solvent (e.g., DMF)

References

Technical Support Center: Purification Strategies for Syntheses Involving 4-Chlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-chlorobenzyl chloride from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted 4-chlorobenzyl chloride?

The primary methods for removing unreacted 4-chlorobenzyl chloride include aqueous workup (washing), chemical quenching, column chromatography, and distillation. The choice of method depends on the stability of your desired product and the physical properties of both the product and the unreacted starting material.

Q2: My product is sensitive to heat. Which purification methods should I avoid?

If your product is thermally labile, you should avoid high-temperature distillation. Vacuum distillation can be an alternative as it lowers the boiling point of the substances.[1] However, the most suitable methods for heat-sensitive compounds are typically aqueous workup, chemical quenching at controlled temperatures, and column chromatography.

Q3: I'm observing the formation of 4-chlorobenzyl alcohol as a byproduct during my purification. What is causing this?

The formation of 4-chlorobenzyl alcohol is likely due to the hydrolysis of 4-chlorobenzyl chloride. This can occur during aqueous workup procedures or on silica gel during column chromatography if the silica is not sufficiently dried.[2][3]

Q4: Can I use a simple aqueous wash to remove 4-chlorobenzyl chloride?

While an aqueous wash, particularly with a basic solution like sodium bicarbonate, is effective for removing acidic impurities, it is generally inefficient at removing the bulk of unreacted 4-chlorobenzyl chloride due to its low water solubility.[4][5] Vigorous stirring or the use of a phase transfer catalyst may slightly improve its hydrolysis to the more water-soluble 4-chlorobenzyl alcohol, but this is often slow.[3]

Troubleshooting Guides

Issue 1: Co-elution of 4-chlorobenzyl chloride with my product during column chromatography.

Problem: 4-chlorobenzyl chloride has a similar polarity to many organic products, leading to overlapping fractions during column chromatography.[3]

Solutions:

  • Solvent System Optimization: Experiment with less polar eluent systems to improve separation. A gradual gradient elution can also be effective.

  • Chemical Conversion: Before chromatography, consider a chemical quench to convert the 4-chlorobenzyl chloride into a more polar and easily separable compound. For example, reacting it with an amine to form a more polar benzylamine derivative.[2]

  • Alternative Stationary Phases: If using silica gel, consider using a different stationary phase, such as alumina or a reverse-phase C18 column, which may offer different selectivity.[6][7]

Issue 2: Unreacted 4-chlorobenzyl chloride remains after an aqueous workup.

Problem: Standard aqueous and basic washes are not sufficient to remove the non-polar 4-chlorobenzyl chloride.

Solutions:

  • Chemical Quenching: This is often the most effective approach. By reacting the 4-chlorobenzyl chloride with a suitable nucleophile, you can convert it into a compound with significantly different properties, making it easier to remove.

    • Ammonia Quench: Adding aqueous ammonia will convert 4-chlorobenzyl chloride to 4-chlorobenzylamine. The resulting amine can then be easily removed by an acidic wash (e.g., dilute HCl).[2]

    • Thiol Quenching: A thiol, such as thiophenol or sodium thiomethoxide, can be used to form a thioether, which can be separated chromatographically or by extraction.

Issue 3: My product is not stable to basic or acidic conditions.

Problem: Many quenching and washing procedures utilize basic or acidic reagents that can degrade sensitive products.

Solutions:

  • Distillation: If your product is volatile and thermally stable, fractional distillation under reduced pressure can be an excellent method for separating it from the less volatile 4-chlorobenzyl chloride.[1][8]

  • Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, leaving the oily 4-chlorobenzyl chloride in the mother liquor.[1]

  • Preparative HPLC: For high-value products or when other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation.[6][9]

Data Presentation: Comparison of Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Wash (Basic) Neutralizes acidic impurities and slowly hydrolyzes benzyl chloride.[2][4]Simple, removes acidic byproducts.Inefficient for removing bulk benzyl chloride; can form 4-chlorobenzyl alcohol.[3]Initial workup step to remove acid.
Chemical Quenching Converts benzyl chloride to a more easily separable derivative.[2]Highly effective; can be tailored to the product's stability.Requires an additional reaction step and removal of quenching agent/byproduct.Products where chromatography is difficult or when complete removal is necessary.
Column Chromatography Separation based on differential adsorption to a stationary phase.[4]Can provide high purity.Can be challenging due to co-elution; potential for on-column reactions (hydrolysis).[3]Products with significantly different polarity from 4-chlorobenzyl chloride.
Distillation (Vacuum) Separation based on differences in boiling points.[1]Effective for large-scale purifications; no additional reagents required.Requires a thermally stable product; may not separate compounds with close boiling points.Thermally stable, volatile products.
Recrystallization Purification of a solid product from a solution, leaving impurities behind.[1]Can yield very pure material; scalable.Only applicable to solid products.Purification of solid products.

Experimental Protocols

Protocol 1: Chemical Quenching with Aqueous Ammonia
  • Reaction Quenching: After the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • Warming: Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the complete reaction of 4-chlorobenzyl chloride.[2]

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate) and water.

  • Separation: Separate the organic layer.

  • Acidic Wash: Wash the organic layer with dilute hydrochloric acid (1M) to remove the newly formed 4-chlorobenzylamine.

  • Final Washes: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification by Vacuum Distillation
  • Initial Workup: Perform a preliminary aqueous workup to remove any acidic impurities. Wash the crude product with a 5% sodium bicarbonate solution, followed by water and brine.[2]

  • Drying: Thoroughly dry the organic layer containing the product and unreacted 4-chlorobenzyl chloride over an anhydrous drying agent.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Distillation: Transfer the dried crude product to the distillation flask. Slowly reduce the pressure and begin to heat the flask gently.

  • Fraction Collection: Collect the fractions that distill at the appropriate boiling points for your product and 4-chlorobenzyl chloride at the given pressure. (Boiling point of 4-chlorobenzyl chloride is approximately 216-222 °C at atmospheric pressure and 92°C at 10 mmHg).[1]

Mandatory Visualization

Removal_Workflow start Crude Reaction Mixture (Product + 4-Chlorobenzyl Chloride) product_stability Is the product thermally stable? start->product_stability distillation Vacuum Distillation product_stability->distillation Yes product_solid Is the product solid? product_stability->product_solid No pure_product Pure Product distillation->pure_product recrystallization Recrystallization product_solid->recrystallization Yes chromatography_check Is there good separation by TLC? product_solid->chromatography_check No recrystallization->pure_product column_chromatography Column Chromatography chromatography_check->column_chromatography Yes chemical_quench Chemical Quench (e.g., with NH3) chromatography_check->chemical_quench No column_chromatography->pure_product workup Aqueous Workup (Acid/Base Extraction) chemical_quench->workup workup->column_chromatography

References

Stability of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in an acidic medium?

Under acidic conditions, this compound has two primary points of susceptibility to degradation: the nitrile group and the benzyl ether linkage.

  • Hydrolysis of the Nitrile Group: The cyano (-CN) group can undergo acid-catalyzed hydrolysis to first form a benzamide intermediate, which can then be further hydrolyzed to a carboxylic acid.[1][2][3][4][5] This reaction is initiated by the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[1][6]

  • Cleavage of the Benzyl Ether Linkage: The C-O bond of the benzyl ether is susceptible to cleavage by strong acids.[7][8][9][10][11] The reaction mechanism can be either SN1 or SN2, depending on the specific acid and reaction conditions.[10][11] Given the presence of a benzylic group, which can stabilize a carbocation, an SN1 pathway is a likely possibility.[8][10]

Q2: How does the ortho-fluoro substituent affect the stability of the molecule?

The fluorine atom at the ortho position to the nitrile group can influence the rate of hydrolysis. Due to its electron-withdrawing nature, it can affect the electron density of the aromatic ring and the reactivity of the adjacent functional groups.[12]

Q3: What are the expected products of complete degradation in a strong acid?

Upon complete degradation in a strong acid like HBr or HI, the expected products would be 2-fluoro-6-hydroxybenzonitrile (from ether cleavage) and 4-chlorobenzyl halide. The 2-fluoro-6-hydroxybenzonitrile could potentially undergo further hydrolysis of the nitrile group to 2-fluoro-6-hydroxybenzoic acid.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Low yield of desired product, with the presence of a more polar byproduct. Hydrolysis of the nitrile group. The reaction conditions may be too acidic or the reaction time too long. Consider using a milder acid or reducing the reaction temperature and time. Protecting the nitrile group might be an option for multi-step syntheses.
Formation of 2-fluoro-6-hydroxybenzonitrile as a byproduct. Cleavage of the benzyl ether. The acidic conditions are too harsh for the benzyl ether linkage.[7][13] If the ether cleavage is undesirable, consider using a less aggressive acid or performing the reaction at a lower temperature. For deprotection strategies, milder acidic conditions with buffered systems (e.g., acetic acid/THF/water) can be effective for removing other acid-labile groups without affecting the benzyl ether.[13]
Complex mixture of byproducts observed by LC-MS or TLC. Both nitrile hydrolysis and ether cleavage are occurring. This indicates that the molecule is not stable under the current reaction conditions. A redesign of the synthetic route to avoid strongly acidic conditions may be necessary. Alternatively, explore alternative protecting groups for the hydroxyl function that are stable to the required reaction conditions.
No reaction or incomplete conversion. Insufficient acidity or low reaction temperature. While sensitive to strong acids, some acidic reaction may still require a certain activation energy. Gradually increase the acid concentration or the reaction temperature while carefully monitoring for the appearance of degradation products.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of a Benzonitrile

  • Dissolve the benzonitrile derivative in a suitable solvent.

  • Add a solution of a strong acid (e.g., sulfuric acid, hydrochloric acid).[1][14]

  • Heat the reaction mixture to the desired temperature (e.g., reflux).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture and neutralize the acid.

  • Extract the product with an organic solvent.

  • Purify the product by crystallization or chromatography.

Protocol 2: General Procedure for Acidic Cleavage of a Benzyl Ether

  • Dissolve the benzyl ether in an appropriate solvent.

  • Add a strong acid such as HBr or HI.[8][9][10] Note that HCl is generally not effective for ether cleavage.[10]

  • Heat the reaction mixture, if necessary. Reactions involving tertiary, benzylic, or allylic ethers are often faster and may proceed at moderate temperatures.[10][11]

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • After the reaction is complete, quench the reaction with a suitable reagent.

  • Work up the reaction mixture to isolate the alcohol and alkyl halide products.

Data Summary

The following table summarizes general observations on the stability of related functional groups under acidic conditions.

Functional Group Acidic Conditions Products Relative Rate References
BenzonitrileStrong aqueous acid (e.g., H₂SO₄, HCl)Benzamide, Benzoic AcidDependent on acid concentration and temperature[1][3][14]
Benzyl EtherStrong acids (e.g., HBr, HI)Alcohol, Benzyl HalideGenerally requires strong conditions, but benzylic ethers are more labile[7][8][10]

Potential Degradation Pathway

G A This compound B Protonation of Nitrile A->B H+ C Protonation of Ether Oxygen A->C H+ D Hydrolysis B->D H2O E Cleavage C->E Nu- F 2-Fluoro-6-(4-chlorobenzyloxy)benzamide D->F H 2-Fluoro-6-hydroxybenzonitrile E->H I 4-Chlorobenzyl Cation/Halide E->I G 2-Fluoro-6-(4-chlorobenzyloxy)benzoic Acid F->G Hydrolysis

Caption: Potential degradation pathways of this compound under acidic conditions.

References

Technical Support Center: Decomposition Pathways for Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the decomposition of substituted benzonitriles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with substituted benzonitriles.

Chemical Hydrolysis (Acidic or Basic)
Issue Possible Cause Suggested Solution
Low or No Conversion to Benzoic Acid Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Consider using microwave irradiation to potentially accelerate the reaction. Ensure the reaction mixture is being adequately mixed.[1]
Inadequate concentration of acid or base.Verify the concentration of your acid or base catalyst. Increase the catalyst concentration if necessary.
Steric hindrance from bulky substituents.For sterically hindered benzonitriles, more forcing conditions (higher temperatures, longer reaction times, stronger acid/base) may be required.
Formation of Benzamide Intermediate Only Incomplete hydrolysis.Prolong the reaction time or increase the temperature to facilitate the hydrolysis of the benzamide intermediate to the carboxylic acid.[2]
Mild reaction conditions.Under certain mild alkaline conditions, nitriles can be selectively hydrolyzed to the primary amide.[3] If the carboxylic acid is the desired product, harsher conditions are needed.
Presence of Unexpected Byproducts Side reactions due to harsh conditions.Analyze the reaction mixture to identify byproducts, which can give clues about side reactions. Adjusting reaction conditions, such as lowering the temperature or using a different catalyst, can help minimize byproduct formation.
Contaminated starting materials or reagents.Ensure the purity of your substituted benzonitrile and all reagents.
Microbial Degradation
Issue Possible Cause Suggested Solution
Slow or No Degradation Inactive or non-acclimated microbial culture.Ensure the viability of the microbial strain. Acclimate the culture to the specific substituted benzonitrile by gradually increasing its concentration in the medium.[1]
Suboptimal growth conditions.Verify and optimize the composition of the growth medium, pH, and temperature for the specific microorganism being used.[1]
Inhibition of microbial enzymes.Check for the presence of any potential inhibitors in the reaction medium. Analyze for the accumulation of inhibitory intermediates or byproducts.[1]
Accumulation of Intermediates Incomplete metabolic pathway.The microorganism may only possess the enzymes for the initial degradation steps (e.g., nitrile hydratase but not amidase). Consider using a microbial consortium with complementary metabolic pathways.[4]
Feedback inhibition.The accumulation of an intermediate or final product may be inhibiting an enzyme earlier in the pathway.
Analytical Issues (HPLC/GC-MS)
Issue Possible Cause Suggested Solution
Poor Peak Shape or Resolution (HPLC) Inappropriate mobile phase.Adjust the mobile phase composition (e.g., the ratio of organic solvent to water/buffer). Ensure the pH of the mobile phase is suitable for the analytes.[1]
Column issues.Use a guard column to protect the analytical column. If degradation is suspected on the column, flush it or try a new column.[1]
Inaccurate Quantification Matrix effects.Prepare calibration standards in a matrix that matches the samples to account for any matrix effects.[1]
Lack of an internal standard.Use an internal standard to correct for variations in sample preparation and instrument response.[1]
Difficulty Identifying Intermediates (GC-MS/LC-MS) Low concentration of intermediates.Optimize sampling times to capture the peak concentration of transient intermediates. Concentrate the sample before analysis.[1]
Insufficient sensitivity of the analytical method.Use a more sensitive analytical technique like LC-MS/MS or GC-MS. Optimize the parameters of your current method (e.g., injection volume, detector settings).[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for substituted benzonitriles?

A1: Substituted benzonitriles can decompose through several pathways, including:

  • Chemical Hydrolysis : This can occur under acidic or basic conditions, typically proceeding through a benzamide intermediate to form the corresponding benzoic acid and ammonia.[1][5]

  • Microbial Degradation : Bacteria can degrade benzonitriles enzymatically. One pathway involves nitrilase, which directly hydrolyzes the nitrile to a carboxylic acid and ammonia. Another pathway uses nitrile hydratase to form an amide, which is then hydrolyzed to a carboxylic acid by amidase.[1]

  • Photochemical Degradation : Substituted benzonitriles can be degraded by reacting with photochemically produced hydroxyl radicals in the atmosphere.[1] Direct photolysis by sunlight is also possible for compounds that absorb light at wavelengths greater than 290 nm.[1]

Q2: How do substituents on the benzene ring affect the rate of hydrolysis?

A2: The electronic nature of the substituents significantly influences the hydrolysis rate. Electron-withdrawing groups (e.g., -NO₂, -Cl) attached to the benzene ring increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the rate of hydrolysis.

Q3: What are the typical intermediate and final products of benzonitrile decomposition?

A3: In both chemical and microbial hydrolysis, the primary intermediate is the corresponding substituted benzamide. The final products are typically the substituted benzoic acid and ammonia.[1] Under certain conditions, such as thermal decomposition, other products may be formed.

Q4: Which microorganisms are known to degrade benzonitriles?

A4: Several bacterial strains can degrade benzonitriles. Species from the genus Rhodococcus are particularly well-studied for this purpose. Other bacteria, such as Klebsiella pneumoniae, have also been shown to metabolize benzonitriles.[1]

Q5: What are some key considerations for developing a stability-indicating analytical method for a drug substance containing a benzonitrile moiety?

A5: A stability-indicating method must be able to separate the intact drug substance from its potential degradation products. Key considerations include:

  • Stress Testing : Subject the drug substance to stress conditions (e.g., acid, base, oxidation, light, heat) to generate potential degradation products.

  • Chromatographic Specificity : Develop an HPLC or GC method that resolves the parent compound from all process impurities and degradation products.

  • Peak Purity Analysis : Use a photodiode array (PDA) detector or mass spectrometry (MS) to confirm that the chromatographic peak of the parent drug is pure and not co-eluting with any degradants.

Quantitative Data

Table 1: Influence of Para-Substituents on the Rate of Base-Catalyzed Hydrolysis of Benzonitriles

Substituent (p-X-C₆H₄CN)Relative Rate Constant (kₓ/kн)
-NO₂25.1
-Cl3.98
-H1.00
-CH₃0.45
-OCH₃0.25

Note: Data is illustrative and relative rates can vary with specific reaction conditions.

Table 2: Conditions for Complete Mineralization of Benzonitrile via Photocatalysis

PhotocatalystSubstrate ConcentrationTime for Complete MineralizationFinal Products
TiO₂ (Degussa P25)0.70 mM~8 hoursCarbonate and Nitrate
TiO₂ (Merck)0.70 mM>14 hours (partial mineralization)Carbonate and Nitrate
Data from a study on the photocatalytic oxidation of benzonitrile in an aqueous suspension at pH 11 under UV irradiation.[6]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of a Substituted Benzonitrile

Objective: To hydrolyze a substituted benzonitrile to the corresponding benzoic acid using a sodium hydroxide solution.

Materials:

  • Substituted benzonitrile (e.g., 4-chlorobenzonitrile)

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • Place the substituted benzonitrile (1.0 eq) and the 10% NaOH solution into a round-bottom flask equipped with a magnetic stir bar.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux with stirring. Ammonia gas will be evolved, which can be tested with moist red litmus paper (it will turn blue).[2]

  • Continue refluxing for the desired amount of time (e.g., 1-2 hours). The reaction can be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution with concentrated HCl with stirring until the pH is approximately 2. The corresponding benzoic acid will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product in a desiccator or a vacuum oven.

Protocol 2: Analysis of Benzonitrile Degradation by HPLC

Objective: To monitor the degradation of a substituted benzonitrile and the formation of its corresponding benzoic acid using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with a buffer, e.g., phosphate buffer, adjusted to a suitable pH)

  • Samples from the degradation experiment

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of acetonitrile and buffered water. Degas the mobile phase before use.

  • Sample Preparation: At various time points during the degradation experiment, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by neutralizing an acidic or basic sample). Dilute the sample with the mobile phase to a suitable concentration. Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to an appropriate value for both the benzonitrile and the benzoic acid derivative.

    • Inject the prepared samples onto the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of authentic standards.

    • Integrate the peak areas to determine the relative amounts of the starting material and product at each time point.

    • Calculate the percentage of degradation and the yield of the product over time.

Visualizations

Decomposition_Pathways cluster_hydrolysis Chemical/Microbial Hydrolysis cluster_photochemical Photochemical Degradation Substituted Benzonitrile Substituted Benzonitrile Substituted Benzamide Substituted Benzamide Substituted Benzonitrile->Substituted Benzamide H₂O (Acid/Base) or Nitrile Hydratase Substituted Benzoic Acid Substituted Benzoic Acid Substituted Benzonitrile->Substituted Benzoic Acid Nitrilase Degradation Products Degradation Products Substituted Benzonitrile->Degradation Products •OH radicals, hv Substituted Benzamide->Substituted Benzoic Acid H₂O (Acid/Base) or Amidase

Caption: Major decomposition pathways for substituted benzonitriles.

Experimental_Workflow_Hydrolysis start Start: Reaction Setup reflux Reflux Reaction Mixture (e.g., 1-2 hours at 100°C) start->reflux sampling Aliquot Sampling for In-Process Control (e.g., HPLC) reflux->sampling workup Cooling and Acidification (to pH ~2 with HCl) reflux->workup isolation Product Isolation (Vacuum Filtration) workup->isolation analysis Product Analysis (Purity by HPLC, Identity by MS/NMR) isolation->analysis end End: Dried Product analysis->end

Caption: Workflow for base-catalyzed hydrolysis of a substituted benzonitrile.

References

Technical Support Center: Optimizing Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for common synthetic routes. The following information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided by synthetic method to help you quickly identify solutions to common problems.

Method 1: Dehydration of Benzamide

The dehydration of benzamide is a common laboratory method for producing benzonitrile. However, it can present challenges related to reagent choice and reaction conditions.

Q1: My benzonitrile yield is very low when using phosphorus pentoxide (P₂O₅) as a dehydrating agent. What could be the issue?

A1: Low yields in P₂O₅-mediated dehydration are often due to several factors:

  • Insufficient Mixing: P₂O₅ is a solid, and inefficient mixing with benzamide can lead to localized charring and incomplete reaction. Ensure the reagents are thoroughly mixed before heating.

  • Formation of Complexes: As P₂O₅ becomes hydrated, it can form metaphosphoric acid. This acid can form hydrogen bonds or salts with benzamide, which may decompose unpredictably at higher temperatures instead of yielding benzonitrile.[1]

  • High Temperatures: While heat is required, excessive temperatures can cause the mixture to decompose into a black, charred mass, destroying your product.[1] One study noted that below 220°C the reaction rate is very low, but above 240°C the benefit of increased temperature is not significant.[2]

  • Reaction Scale: Scaling up this reaction can be difficult. What works in a test tube with a small amount of material may fail in a larger distillation setup due to heat transfer issues and prolonged heating times.[1]

Q2: Are there effective alternatives to P₂O₅ for dehydrating benzamide?

A2: Yes, several other dehydrating agents can be used, often under milder conditions:

  • Thionyl Chloride (SOCl₂): This reagent can be effective for converting benzamides to benzonitriles. One procedure describes using thionyl chloride in dichloroethane at 80°C for 5 hours.[2]

  • Sulfamic Acid (H₂NSO₃H): Heating a thorough mixture of benzamide and sulfamic acid can produce benzonitrile. In one example, the mixture was heated to 250-255°C to initiate distillation of the product.[1]

  • Microwave-Assisted Synthesis: Using P₂O₅ in a microwave reactor can dramatically reduce reaction times to just 1-2.5 minutes and provide high yields (around 90%).[2][3] This method offers rapid, uniform heating, which can prevent the charring seen with conventional heating.[2]

Method 2: Synthesis from Benzaldehyde

This route typically involves a two-step, one-pot reaction: the formation of a benzaldoxime intermediate, followed by its dehydration to benzonitrile.

Q1: My initial conversion of benzaldehyde to benzaldoxime is incomplete. How can I optimize this step?

A1: Incomplete oximation is a common reason for low overall yield. Key factors to check are:

  • Molar Ratios: The stoichiometry between benzaldehyde, a hydroxylamine salt (like NH₂OH·HCl), and a base is critical. Ensure you are using appropriate molar ratios.[4]

  • pH Control: The reaction is sensitive to pH. A base is often required to neutralize the acid released from the hydroxylamine salt. The reaction is typically most effective under neutral to slightly basic conditions.[4] For reactions involving an aldehyde and hydroxylamine, a pH of about 4 is often preferred.[5]

  • Temperature: The reaction should be carefully temperature-controlled. A typical range for oximation is between 30°C and 50°C.[4] However, in some one-pot syntheses, temperatures can be higher (80-120°C) to facilitate both oximation and subsequent dehydration.[6][7]

Q2: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?

A2: Byproducts can arise from incomplete reactions or side reactions.

  • Unreacted Starting Material: If either the oximation or the dehydration step is incomplete, your final product will be contaminated with benzaldehyde or benzaldoxime.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure each step goes to completion before proceeding or workup.[4][8]

  • Hydrolysis of Benzonitrile: In some cases, the newly formed benzonitrile can be hydrolyzed back to benzamide, especially if reaction conditions involve prolonged heating in the presence of water.[9][10]

Q3: What are the optimal conditions for a high-yield, one-pot synthesis from benzaldehyde?

A3: Several high-yield, one-pot methods have been developed, often employing specific catalysts or solvent systems.

  • Ionic Liquid System: A green synthesis route using an ionic liquid ([HSO₃-b-Py]·HSO₄) as both a co-solvent and catalyst has been shown to achieve 100% conversion and yield. The optimal conditions were a 1:1.5 molar ratio of benzaldehyde to (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ in a 2:1 volume ratio of paraxylene to the ionic liquid, heated at 120°C for 2 hours.[7][11]

  • Fe₃O₄ Nanoparticle Catalysis: Using Fe₃O₄-CTAB nanoparticles (1.8 mol%) as a catalyst with benzaldehyde (0.5 mmol) and NH₂OH·HCl (0.75 mmol) in DMF at 80–90°C for 1 hour resulted in a 97% yield of benzonitrile.[6][7]

  • Ferrous Sulfate Catalysis: A rapid method using anhydrous ferrous sulfate and hydroxylamine hydrochloride in DMF under reflux conditions can produce high purity nitriles (90-95%).[12]

Method 3: Sandmeyer Reaction

The Sandmeyer reaction converts an aryl amine (e.g., aniline) into an aryl nitrile via a diazonium salt intermediate, using a copper(I) cyanide catalyst.

Q1: My Sandmeyer reaction is giving a poor yield. What are the most critical parameters to troubleshoot?

A1: The Sandmeyer reaction is sensitive, and success hinges on careful control of several factors:

  • Incomplete Diazotization: The formation of the diazonium salt from the aryl amine is the crucial first step. This reaction must be performed at low temperatures, typically 0-5°C, to prevent decomposition of the unstable diazonium salt.[4] Ensure the sodium nitrite solution is added slowly to the acidic solution of the amine.[4]

  • Decomposition of Diazonium Salt: Aryl diazonium salts are notoriously unstable and should be used immediately after preparation.[4] Do not attempt to isolate or dry the salt unless following a specific procedure for stable salts (e.g., for Balz-Schiemann reactions), as they can be explosive.[13]

  • Catalyst Activity: The reaction requires a copper(I) catalyst, typically CuCN.[4] Ensure the catalyst is active and used in the correct stoichiometric amount. Using KCN alone without a copper catalyst is generally inefficient for producing benzonitrile.[14]

Q2: My reaction mixture shows many colorful spots on a TLC plate, and I can't isolate the desired product. What is happening?

A2: The appearance of multiple colorful byproducts is often a sign of diazonium salt decomposition and unwanted side reactions.

  • Phenol Formation: If the diazonium salt reacts with water in the solution, it can produce phenol as a significant byproduct. This is more likely if the temperature rises or if the solution is not sufficiently acidic.

  • Coupling Reactions: Diazonium salts can couple with other aromatic compounds present in the mixture (including the starting amine) to form colored azo compounds. This is minimized by maintaining a low temperature and ensuring the amine is fully converted to the diazonium salt before proceeding.

Method 4: Ammoxidation of Toluene

This is the primary industrial method for benzonitrile production, involving the gas-phase reaction of toluene, ammonia, and air over a solid catalyst at high temperatures.

Q1: What are the key factors affecting catalyst performance in toluene ammoxidation?

A1: Catalyst composition and structure are paramount for this reaction.

  • Catalyst Type: Mixed transition metal oxides are typically used. Vanadium-phosphorus oxides (VPO) and V₂O₅-Cr₂O₃ are common catalytic systems.[15][16] The addition of phosphorus to VPO catalysts can enhance the activity of the lattice oxygen, which is crucial for the reaction.[15]

  • Catalyst Support: Using a support like silica gel can improve the performance of VPO catalysts.[15] Novel catalysts using transition metal oxide clusters fabricated within the pores of zeolites have shown very high selectivity (up to 99%) by suppressing combustion side reactions.[17]

  • Reaction Temperature: This is a high-temperature process, typically running at 440°C or higher.[15] The optimal temperature must be carefully controlled to maximize nitrile formation while minimizing complete oxidation to CO₂.[17]

Q2: How can I improve selectivity towards benzonitrile and minimize combustion?

A2: Minimizing the complete combustion of toluene to CO₂ and N₂ is the main challenge.

  • Control Reactant Concentrations: Industrially, low toluene concentrations (0.5–2%) are used to avoid creating explosive mixtures and to limit combustion.[17]

  • Optimize Catalyst: As mentioned, the choice of catalyst is critical. Catalysts with a spinel structure, such as those containing Mn and Co, have demonstrated high conversion and mineralization rates.[18] The confinement of the reaction within zeolite pores can physically hinder the combustion reactions.[17]

  • Space Velocity: The flow rate of the reactant gases over the catalyst (space velocity) must be optimized. One study found that a Mn₂Co₃/Cordierite catalyst gave 100% toluene conversion at a space velocity of 12,000 h⁻¹.[18]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Benzonitrile from Benzaldehyde using an Ionic Liquid

This protocol is based on a high-yield, environmentally friendly method.[7][11]

Materials:

  • Benzaldehyde

  • Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄)

  • Ionic Liquid [HSO₃-b-Py]·HSO₄

  • Paraxylene

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

Procedure:

  • To the reaction vessel, add benzaldehyde and (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ in a 1:1.5 molar ratio.

  • Add paraxylene and the ionic liquid [HSO₃-b-Py]·HSO₄ in a 2:1 volume ratio.

  • Stir the mixture vigorously and heat to 120°C.

  • Maintain the reaction at 120°C for 2 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature. The mixture will separate into two phases (an organic phase and the ionic liquid phase).

  • Separate the upper organic phase, which contains the benzonitrile product dissolved in paraxylene.

  • The product can be isolated from the solvent by distillation. The ionic liquid phase can be recovered and recycled for subsequent reactions.[7]

Protocol 2: Dehydration of Benzamide using Microwave Irradiation

This protocol describes a rapid and high-yield synthesis of benzonitrile.[2][3]

Materials:

  • Benzamide

  • Phosphorus pentoxide (P₂O₅)

  • Microwave reactor vessel

Procedure:

  • Place benzamide and P₂O₅ in the microwave reactor vessel. Ensure the reagents are thoroughly mixed.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 1 to 2.5 minutes. (Note: Power and time settings should be optimized for the specific instrument being used).

  • After irradiation, allow the vessel to cool to room temperature.

  • Extract the product from the reaction mixture using a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude benzonitrile.

  • Purify the product by distillation if necessary.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from various benzonitrile synthesis methods.

Table 1: Synthesis from Benzaldehyde

Catalyst/System Reagents Temperature (°C) Time (h) Yield (%) Reference(s)
Ionic Liquid Benzaldehyde, (NH₂OH)₂·IL 120 2 100 [7][11]
Fe₃O₄-CTAB NPs Benzaldehyde, NH₂OH·HCl 80-90 1 97 [6][7]
Anhydrous FeSO₄ Aromatic Aldehydes, NH₂OH·HCl Reflux ~3.2 92 [12]

| Phase Transfer Catalyst | Benzaldehyde, NH₂OH·HCl | 135 | 4.5 | 92.8 |[6] |

Table 2: Dehydration of Benzamide

Dehydrating Agent Conditions Time Yield (%) Reference(s)
P₂O₅ Microwave Irradiation 1-2.5 min 90 [2][3]
Thionyl Chloride Dichloroethane solvent 5 h 75.8 (for a derivative) [2]

| Sulfamic Acid | Neat, direct heating | 1.5-2 h | 80 (for a derivative) |[1] |

Table 3: Ammoxidation of Toluene

Catalyst Temperature (°C) Toluene Conv. (%) Benzonitrile Sel. (%) Reference(s)
VPO/Silica-gel (P/V=1-2) 440 97 94 [15]
Metal Oxides in β-zeolite 430 (703 K) - up to 99 [17]

| Mn₂Co₃/Cordierite (with O₃) | 100 | 100 | - |[18] |

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start_node Low Yield Observed decision_node1 Method? start_node->decision_node1 Identify Synthesis Route decision_node decision_node process_node process_node end_node Optimization Achieved process_node1 Check Reagent Purity & Mixing Verify Temperature decision_node1->process_node1 Dehydration process_node2 Verify Stoichiometry Check pH Monitor Intermediates (TLC) decision_node1->process_node2 From Aldehyde process_node3 Check Diazotization Temp (0-5°C) Use Diazonium Salt Immediately Verify Catalyst Activity decision_node1->process_node3 Sandmeyer decision_node2 Yield Improved? process_node1->decision_node2 process_node2->decision_node2 process_node3->decision_node2 decision_node2->end_node Yes process_node4 Consider Alternative Reagents or Catalytic System decision_node2->process_node4 No process_node4->start_node Re-evaluate

Caption: General troubleshooting workflow for addressing low reaction yields.

Logical Relationships in Sandmeyer Reaction Troubleshooting

Caption: Troubleshooting logic for the Sandmeyer synthesis of benzonitrile.

Experimental Workflow for One-Pot Synthesis from Benzaldehyde

One_Pot_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation step_node step_node reagent_node reagent_node condition_node condition_node product_node product_node reagent_node1 Benzaldehyde step1 Combine Reagents in Vessel reagent_node1->step1 reagent_node2 Hydroxylamine Salt reagent_node2->step1 reagent_node3 Catalyst/Solvent (e.g., Ionic Liquid) reagent_node3->step1 step2 Heat and Stir step1->step2 condition1 Temp: 80-120°C step2->condition1 condition2 Time: 1-2 h step2->condition2 step3 Monitor by TLC step2->step3 step4 Cool to RT step3->step4 step5 Phase Separation or Extraction step4->step5 step6 Solvent Removal step5->step6 product Purified Benzonitrile step6->product

Caption: Workflow for the one-pot synthesis of benzonitrile from benzaldehyde.

References

Troubleshooting low conversion in etherification of fluorophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the etherification of fluorophenols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during these sensitive reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low conversion rates and other undesired outcomes during the etherification of fluorophenols.

Q1: I am observing very low conversion of my fluorophenol starting material. What are the potential causes?

Low conversion in fluorophenol etherification, typically via the Williamson ether synthesis, can stem from several factors. The electron-withdrawing nature of the fluorine atom can increase the acidity of the phenolic proton, facilitating deprotonation, but it can also decrease the nucleophilicity of the resulting phenoxide, slowing down the desired S(_N)2 reaction.[1]

Troubleshooting Steps:

  • Poor Nucleophilicity of the Phenoxide: The electron-withdrawing fluorine atoms can reduce the nucleophilic character of the phenoxide oxygen.[1] To counteract this, you might need to use higher reaction temperatures or longer reaction times.

  • Steric Hindrance: Steric bulk on either the fluorophenol or the alkylating agent can significantly hinder the S(_N)2 reaction. If possible, choose a less sterically hindered alkylating agent.[3]

  • Choice of Alkylating Agent: The reaction works best with primary alkyl halides.[4] Secondary and tertiary alkyl halides are more prone to E2 elimination, a major side reaction that competes with the desired ether formation.[3][5]

  • Leaving Group: A good leaving group on the alkylating agent is essential. Iodides are generally better leaving groups than bromides, which are better than chlorides.

Q2: My reaction is producing significant amounts of an elimination byproduct. How can I minimize this?

The formation of an alkene via an E2 elimination pathway is a common side reaction, especially when using secondary or tertiary alkyl halides.[3] The phenoxide acts as a base, abstracting a proton from the alkyl halide.

Strategies to Minimize Elimination:

  • Alkyl Halide Choice: Whenever possible, use a primary alkyl halide.[4]

  • Reaction Temperature: Lowering the reaction temperature can favor the S(_N)2 substitution over the E2 elimination, as elimination reactions often have a higher activation energy.[3]

  • Base Selection: Use a moderately strong, non-hindered base like potassium carbonate (K₂CO₃) rather than a very strong or bulky base.[3]

Q3: What are the optimal reaction conditions (solvent, base, temperature) for the etherification of fluorophenols?

Optimal conditions can vary depending on the specific fluorophenol and alkylating agent. However, a good starting point for the Williamson ether synthesis of fluorophenols is:

ParameterRecommended ConditionRationale
Solvent Polar aprotic (e.g., DMF, Acetonitrile, THF)These solvents solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[3][4]
Base Moderately strong (e.g., K₂CO₃, Cs₂CO₃)Sufficiently basic to deprotonate the fluorophenol without being overly harsh, which could promote side reactions.[3][6]
Temperature 50-100 °CProvides enough energy to overcome the activation barrier without excessively favoring elimination side reactions.[3]
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents potential oxidation of the phenoxide and degradation of reagents.[1]

Q4: Can the position of the fluorine atom on the phenol ring affect the reaction?

Yes, the position of the fluorine atom influences the acidity of the phenol and the nucleophilicity of the corresponding phenoxide. An ortho-fluoro substituent can exhibit hydrogen bonding, which may affect the phenol's reactivity.[7] Generally, the strong electron-withdrawing inductive effect of fluorine is most pronounced at the ortho position, which can increase acidity.[7]

Q5: Are there alternative methods to the Williamson ether synthesis for challenging fluorophenols?

For sterically hindered or electronically deactivated fluorophenols where the Williamson ether synthesis gives low yields, alternative methods can be employed:

  • Palladium-Catalyzed Etherification: This method can be effective for the synthesis of aryl allyl ethers.[6]

  • Copper-Catalyzed Ullmann Condensation: This is particularly useful for the synthesis of bis-aryl ethers, which cannot be made via the Williamson synthesis.[8]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of a Fluorophenol

This protocol describes a general method for the etherification of a fluorophenol with a primary alkyl halide.

Materials:

  • Fluorophenol (1.0 eq)

  • Primary alkyl halide (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the fluorophenol (1.0 eq) and finely ground potassium carbonate (2.0 - 3.0 eq).[1]

  • Solvent Addition: Add anhydrous DMF to dissolve the solids (a concentration of 0.5 M with respect to the fluorophenol is a good starting point).[1]

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the potassium phenoxide.[9]

  • Addition of Alkylating Agent: Add the primary alkyl halide (1.1 - 1.5 eq) dropwise to the stirred suspension at room temperature.[1]

  • Reaction: Heat the reaction mixture to 60-80 °C.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting fluorophenol is consumed (typically 4-12 hours).[1][9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.[3]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup - Dry flask under inert gas - Add Fluorophenol and K2CO3 add_solvent 2. Add Anhydrous DMF setup->add_solvent form_phenoxide 3. Stir at RT (Phenoxide Formation) add_solvent->form_phenoxide add_alkyl_halide 4. Add Alkyl Halide form_phenoxide->add_alkyl_halide heat 5. Heat to 60-80 °C add_alkyl_halide->heat monitor 6. Monitor by TLC/LC-MS heat->monitor quench 7. Quench with Water monitor->quench extract 8. Extract with Organic Solvent quench->extract wash_dry 9. Wash and Dry extract->wash_dry purify 10. Purify (Column or Distillation) wash_dry->purify product Final Ether Product purify->product troubleshooting_low_conversion cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Paths start Low Conversion Observed check_reagents Check Reagent Purity - Fluorophenol degradation? - Alkyl halide purity? start->check_reagents check_conditions Verify Reaction Conditions - Temperature correct? - Anhydrous solvent? start->check_conditions incomplete_deprotonation Incomplete Deprotonation? check_conditions->incomplete_deprotonation increase_base Increase base equivalents or use a stronger base (e.g., NaH) incomplete_deprotonation->increase_base Yes poor_nucleophilicity Poor Phenoxide Nucleophilicity? incomplete_deprotonation->poor_nucleophilicity No solution Improved Conversion increase_base->solution increase_temp_time Increase reaction temperature or extend reaction time poor_nucleophilicity->increase_temp_time Yes side_reactions Side Reactions Dominating? poor_nucleophilicity->side_reactions No increase_temp_time->solution check_alkyl_halide Use primary alkyl halide. Lower reaction temperature to minimize E2 elimination. side_reactions->check_alkyl_halide Yes check_alkyl_halide->solution

References

Technical Support Center: Synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. The following information is structured to address potential issues through troubleshooting guides and frequently asked questions, supported by detailed experimental protocols and data.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and efficient method is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-fluoro-6-hydroxybenzonitrile with 4-chlorobenzyl chloride. The process requires a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion that then acts as a nucleophile, attacking the benzylic carbon of the 4-chlorobenzyl chloride.

Q2: Which base is optimal for the deprotonation of 2-fluoro-6-hydroxybenzonitrile in this synthesis?

A2: For aryl ethers, moderately strong bases are typically effective. Potassium carbonate (K₂CO₃) is a common and cost-effective choice. For higher reactivity, stronger bases like sodium hydride (NaH) can be used, although this may increase the risk of side reactions.[1]

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents are ideal as they can solvate the cation of the phenoxide, enhancing the nucleophilicity of the oxygen anion.[2] Commonly used solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetone.[3]

Q4: What are the primary side reactions to be aware of during the synthesis?

A4: The main competing reactions in a Williamson ether synthesis are C-alkylation and elimination (E2) of the alkyl halide.[4] C-alkylation occurs when the phenoxide ion attacks the benzyl chloride via a ring carbon instead of the oxygen. The use of polar aprotic solvents generally favors the desired O-alkylation.[2] Elimination is more probable with secondary or tertiary alkyl halides, but less of a concern with a primary benzylic halide like 4-chlorobenzyl chloride.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3] A spot of the reaction mixture is compared against the spots of the starting materials (2-fluoro-6-hydroxybenzonitrile and 4-chlorobenzyl chloride). The reaction is considered complete upon the disappearance of the limiting starting material.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Ineffective Deprotonation: The base may be too weak or not sufficiently dried. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Poor Quality Reagents: Starting materials or solvent may contain impurities (e.g., water).1. Use a stronger base (e.g., switch from K₂CO₃ to NaH). Ensure the base is anhydrous. 2. Gradually increase the reaction temperature, for example, from 60°C to 80°C.[3] 3. Use freshly purified starting materials and anhydrous solvents.
Low Yield of the Desired Product 1. Side Reactions: C-alkylation or other side reactions may be occurring.[2] 2. Suboptimal Reaction Time: The reaction may not have gone to completion, or the product may be degrading over extended reaction times. 3. Inefficient Work-up: Product may be lost during the extraction or purification steps.1. Ensure a polar aprotic solvent (e.g., DMF, DMSO) is used to favor O-alkylation.[2] 2. Monitor the reaction closely by TLC to determine the optimal reaction time. 3. Ensure proper pH adjustment during work-up and use an adequate volume of extraction solvent.
Presence of Multiple Spots on TLC (Impure Product) 1. Incomplete Reaction: Starting materials are still present. 2. Formation of By-products: C-alkylation or other side products have formed. 3. Decomposition: The product or starting materials may be degrading under the reaction conditions.1. Increase the reaction time or temperature, or consider a stronger base. 2. Optimize reaction conditions (solvent, temperature) to minimize side reactions. Purify the crude product using column chromatography. 3. Lower the reaction temperature and monitor for product degradation over time.
Difficulty in Product Purification 1. Similar Polarity of Product and By-products: The desired product and impurities may have similar Rf values on TLC. 2. Oily Product: The product may not crystallize due to impurities.1. Use a different solvent system for column chromatography to improve separation. 2. Attempt purification by column chromatography. If the product is still an oil, try trituration with a non-polar solvent like hexane to induce crystallization.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines the O-alkylation of 2-fluoro-6-hydroxybenzonitrile.

Materials:

  • 2-fluoro-6-hydroxybenzonitrile

  • 4-chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-6-hydroxybenzonitrile (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into deionized water and stir.

    • Extract the aqueous layer with ethyl acetate (3 x volume of water).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Data Presentation

Table 1: Reactant and Product Properties
Compound Molecular Formula Molecular Weight ( g/mol ) Role in Reaction
2-Fluoro-6-hydroxybenzonitrileC₇H₄FNO137.11Starting Material (Nucleophile Precursor)
4-Chlorobenzyl chlorideC₇H₆Cl₂161.03Starting Material (Electrophile)
Potassium CarbonateK₂CO₃138.21Base
N,N-DimethylformamideC₃H₇NO73.09Solvent
This compoundC₁₄H₉ClFNO261.68Product
Table 2: Typical Reaction Conditions and Expected Outcomes
Parameter Condition Rationale Expected Yield
Base K₂CO₃ (1.5 eq)Mild, effective, and minimizes side reactions.75-85%
Solvent Anhydrous DMFPolar aprotic solvent favors SN2 and O-alkylation.[2]
Temperature 70°CProvides sufficient energy for the reaction without significant decomposition.
Reaction Time 12 hoursTypical duration for completion, should be monitored by TLC.
Purification Column ChromatographyEffective for removing starting materials and by-products.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting A 1. Reaction Setup: 2-fluoro-6-hydroxybenzonitrile, K2CO3, DMF B 2. Add 4-chlorobenzyl chloride A->B C 3. Heat at 60-80°C B->C D 4. Monitor by TLC C->D E 5. Aqueous Work-up & Extraction D->E T1 Low/No Conversion? D->T1 T2 Low Yield? D->T2 F 6. Purification by Column Chromatography E->F G Pure Product F->G T3 Impure Product? F->T3 S1 Check Base & Temp. Use Anhydrous Solvent T1->S1 Yes S2 Optimize Time & Temp. Check Work-up T2->S2 Yes S3 Optimize Conditions Improve Purification T3->S3 Yes

Caption: Workflow for the synthesis and troubleshooting of this compound.

Signaling Pathway of the Williamson Ether Synthesis

G Start 2-Fluoro-6-hydroxybenzonitrile Phenoxide Phenoxide Intermediate (Nucleophile) Start->Phenoxide Deprotonation Base K2CO3 (Base) SN2 SN2 Reaction Phenoxide->SN2 Side_Product C-Alkylation Product Phenoxide->Side_Product Side Reaction Electrophile 4-Chlorobenzyl chloride (Electrophile) Electrophile->SN2 Product This compound SN2->Product O-Alkylation

Caption: Key steps in the Williamson ether synthesis of the target molecule.

References

Preventing dehalogenation in reactions with chlorobenzyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent dehalogenation in reactions involving chlorobenzyl compounds.

Troubleshooting Guide

Issue: Significant Dehalogenation Observed in Palladium-Catalyzed Cross-Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction with a chlorobenzyl compound is primarily yielding the dehalogenated arene instead of the desired diarylmethane. What are the likely causes and how can I fix this?

A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the organopalladium intermediate that should react with your coupling partner is instead intercepted by a hydride source. Here’s a systematic approach to troubleshoot this issue:

  • Re-evaluate Your Base: Strong, non-coordinating bases can promote dehalogenation. Sodium and potassium hydroxide, for instance, have been shown to result in poor yields of the desired product with significant dehalogenation of benzyl chloride.[1] Consider switching to a milder inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3]

  • Ligand Choice is Crucial: The ligand on your palladium catalyst significantly influences the relative rates of reductive elimination (product formation) and dehalogenation. Bulky, electron-rich phosphine ligands such as SPhos are known to accelerate reductive elimination, which can outcompete the dehalogenation pathway.[2]

  • Solvent Effects: Solvents can act as hydride donors. Protic solvents like alcohols and even residual water can be a source of hydrides. While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental. Aprotic solvents like THF or cyclopentyl methyl ether (CPME) are often good choices.[2][3] In some cases, a higher boiling point solvent like CPME can be beneficial, especially if the desired coupling is sluggish.[2]

  • Lower the Temperature: Higher reaction temperatures can accelerate the rate of dehalogenation. If your desired reaction has a reasonable rate at a lower temperature, reducing the heat can significantly minimize the formation of the dehalogenated byproduct.

Q2: I'm observing dehalogenation in my Sonogashira/Heck/other cross-coupling reaction. Are the troubleshooting steps similar to the Suzuki-Miyaura coupling?

A2: Yes, the underlying principles for preventing dehalogenation are similar across various palladium-catalyzed cross-coupling reactions. However, there are some nuances for specific reaction types:

  • For Sonogashira Coupling: Ensure your copper(I) co-catalyst is of high quality and added under inert conditions. A well-functioning copper co-catalyst facilitates the desired coupling pathway, minimizing side reactions.

  • For Heck Coupling: Heck reactions often require elevated temperatures, which can favor dehalogenation. Consider using microwave irradiation to achieve the necessary activation energy at a lower bulk temperature and for a shorter duration.

  • General Considerations: Across all cross-coupling reactions, minimizing the reaction time by using a more active catalyst system (e.g., by changing the ligand) can be beneficial. The longer the reaction time, the more opportunity for side reactions like dehalogenation to occur.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of reactions with chlorobenzyl compounds?

A1: Dehalogenation is an undesired side reaction where the chlorine atom of the chlorobenzyl compound is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct (e.g., toluene from benzyl chloride). This reduces the yield of your desired product and complicates purification. This can occur through various mechanisms, including reductive cleavage of the carbon-chlorine bond, often facilitated by a catalyst and a hydride source.

Q2: What are the common hydride sources that cause dehalogenation?

A2: Hydride sources in a reaction mixture can be varied and sometimes non-obvious. Common sources include:

  • Solvents: Alcohols, and in some cases, even solvents like DMF can act as hydride donors.

  • Bases: Amine bases and hydroxides can be sources of hydrides.

  • Reagents: Formate salts (e.g., sodium formate) are effective hydrogen donors and can lead to dehalogenation.[4] Boron reagents used in Suzuki couplings can also contain impurities that act as hydride sources.

  • Water: Trace amounts of water in the reaction can also contribute to hydrodehalogenation.

Q3: Can the electronic properties of the substituents on the chlorobenzyl compound influence the rate of dehalogenation?

A3: Yes, the electronic properties of the substituents on the aromatic ring can have a significant impact. Electron-donating groups can increase the electron density at the benzylic carbon, which can in some cases make the C-Cl bond more susceptible to certain dehalogenation pathways. Conversely, electron-withdrawing groups can influence the stability of intermediates in both the desired reaction and the dehalogenation pathway.

Q4: Are there any non-palladium-based methods that are prone to dehalogenation of chlorobenzyl compounds?

A4: Yes. For example, reactions involving strong reducing agents like lithium aluminum hydride or sodium borohydride can reduce the C-Cl bond.[5] Also, certain iron-catalyzed cross-coupling reactions have been developed that can couple benzyl halides with disulfides without significant dehalogenation, suggesting that the choice of metal catalyst is critical.

Quantitative Data on Dehalogenation

The following tables provide a summary of reaction conditions and yields, highlighting the impact of different parameters on the extent of dehalogenation.

Table 1: Influence of Base on Suzuki-Miyaura Coupling of Benzyl Chloride

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of Diaryl-methane (%)Yield of Toluene (dehalogenated) (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O8018High (not specified)Low (not specified)
2KAPs(Ph-PPh₃)-Pd (0.26)-K₃PO₄·3H₂OH₂O/Toluene800.0899Not reported
3KAPs(Ph-PPh₃)-Pd (0.26)-NaOHH₂O/Toluene800.08PoorSignificant
4KAPs(Ph-PPh₃)-Pd (0.26)-KOHH₂O/Toluene800.08PoorSignificant

Data adapted from multiple sources.[1][6]

Table 2: Dehalogenation of Substituted Benzyl Chlorides with H₃PO₃/I₂

EntrySubstrateTime (h)Yield of Dehalogenated Product (%)
1Benzyl chloride3685
24-Methylbenzyl chloride3692
34-Fluorobenzyl chloride3681
44-Chlorobenzyl chloride3678
54-Bromobenzyl chloride3675

Reaction conditions: Substrate (0.6 mmol), H₃PO₃ (2.0 equiv.), I₂ (10 mol%), Benzene, 100 °C. Data from Xiao, J., et al. (2019).[2][5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Benzyl Chloride with Minimized Dehalogenation

This protocol is adapted from a method utilizing potassium aryltrifluoroborates as the coupling partner.[2]

Materials:

  • Benzyl chloride (1.0 equiv)

  • Potassium aryltrifluoroborate (1.01 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • THF/H₂O (10:1 mixture)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried sealed tube, add benzyl chloride, potassium aryltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed THF/H₂O solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 77 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis with Benzyl Chloride

This is a general protocol for the synthesis of benzyl ethers, a common nucleophilic substitution reaction. To minimize dehalogenation, it is crucial to use a non-reducing base and an aprotic solvent.

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (NaH) (1.1 equiv)

  • Anhydrous THF

  • Benzyl chloride (1.05 equiv)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the resulting alkoxide solution back to 0 °C.

  • Slowly add benzyl chloride via syringe.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Dehalogenation_Troubleshooting Troubleshooting Workflow for Dehalogenation start Dehalogenation Observed base Is the base strong and non-coordinating (e.g., NaOH, KOH)? start->base change_base Switch to a milder base (K₃PO₄, Cs₂CO₃) base->change_base Yes ligand Are you using a standard Pd catalyst (e.g., Pd/C, Pd(PPh₃)₄)? base->ligand No end Problem Solved change_base->end change_ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) ligand->change_ligand Yes solvent Are you using a protic or hydride-donating solvent (e.g., alcohols, DMF)? ligand->solvent No change_ligand->end change_solvent Switch to an aprotic solvent (e.g., THF, Toluene, CPME) solvent->change_solvent Yes temperature Is the reaction temperature high? solvent->temperature No change_solvent->end lower_temp Lower the reaction temperature temperature->lower_temp Yes temperature->end No lower_temp->end

Caption: Troubleshooting workflow for dehalogenation in cross-coupling reactions.

Dehalogenation_Mechanism Simplified Mechanism of Pd-Catalyzed Hydrodehalogenation cluster_cat_cycle Catalytic Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition + R-Cl pd0->oxidative_addition pd_intermediate R-Pd(II)(Cl)Lₙ oxidative_addition->pd_intermediate hydride_attack Hydride Attack [H]⁻ pd_intermediate->hydride_attack pd_hydride_intermediate R-Pd(II)(H)Lₙ hydride_attack->pd_hydride_intermediate reductive_elimination Reductive Elimination pd_hydride_intermediate->reductive_elimination reductive_elimination->pd0 dehalogenated_product R-H reductive_elimination->dehalogenated_product hydride_source Hydride Source (Solvent, Base, Water, etc.) hydride_source->hydride_attack

Caption: Simplified mechanism of palladium-catalyzed hydrodehalogenation.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Synthetic 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of synthetic 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. The purity of this intermediate is critical in drug development, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document details experimental protocols, presents a comparative analysis of analytical methods, and includes visualizations to support methodological understanding.

Introduction to Purity Analysis

The synthesis of this compound, commonly achieved through a Williamson ether synthesis, can result in various process-related impurities. These may include unreacted starting materials such as 2-fluoro-6-hydroxybenzonitrile and 4-chlorobenzyl chloride, as well as by-products like bis(4-chlorobenzyl) ether. Therefore, a robust analytical method is essential to ensure the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity.[1][2] This guide also explores Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE) as alternative or complementary methods.

Comparison of Analytical Methods

The selection of an analytical method for purity assessment is contingent on factors such as the physicochemical properties of the analyte and its potential impurities, the required sensitivity and accuracy, and practical considerations like analysis time and cost. The following table summarizes the key performance characteristics of HPLC, GC-MS, qNMR, and CE for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Intrinsic quantitative method where signal intensity is directly proportional to the number of nuclei.Separation of charged or neutral molecules in an electrolyte-filled capillary under the influence of an electric field.
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%Dependent on method, can be quantitative.
Limit of Detection (LOD) ~0.01%~0.005%~0.1%~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%~0.5 µg/mL
Precision (%RSD) ≤ 2.0%[3]≤ 5.0%≤ 1.0%[2]≤ 5.0%
Accuracy (% Recovery) 98.0% - 102.0%[3]95.0% - 105.0%98.0% - 102.0%[2]95.0% - 105.0%
Analysis Time 15 - 30 minutes20 - 40 minutes5 - 15 minutes10 - 20 minutes
Primary Advantages Robust, versatile, well-established for routine QC, suitable for non-volatile and thermally labile compounds.[1][2]High sensitivity and selectivity, provides structural information for impurity identification.[4]Primary analytical method, does not require a reference standard of the analyte, provides structural information.[5][6]High separation efficiency, low sample and reagent consumption, suitable for charged and neutral molecules.[7][8]
Primary Limitations Requires reference standards for quantification, potential for co-elution of impurities.Requires analyte to be volatile and thermally stable, or require derivatization.Lower sensitivity compared to chromatographic methods, higher initial instrument cost.Lower concentration sensitivity compared to HPLC and GC-MS, reproducibility can be challenging.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This proposed Reversed-Phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound and its potential process-related impurities.

Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 50
    15 90
    20 90
    21 50

    | 25 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the test sample and dissolve in 25 mL of diluent.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a stable baseline.

  • Inject the standard solution to determine the retention time and response.

  • Inject the sample solution.

  • Process the chromatograms to determine the peak areas for the main component and any impurities. The purity is typically calculated based on the area percentage.

Alternative Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene).

  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

  • ¹H qNMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).

  • ¹⁹F qNMR Parameters:

    • Pulse Program: A standard 90° pulse sequence, often with proton decoupling.

    • Relaxation Delay (d1): Similar to ¹H qNMR.

    • Number of Scans: Sufficient for good signal-to-noise.

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Quantification: The purity is calculated by comparing the integral of a specific analyte signal to the integral of the internal standard signal, taking into account the number of nuclei, molecular weights, and masses of both the analyte and the internal standard.[9]

Capillary Electrophoresis (CE) - Micellar Electrokinetic Chromatography (MEKC)

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte: 25 mM sodium tetraborate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection Wavelength: 225 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Sample Preparation: Dissolve the sample in the background electrolyte to a concentration of approximately 0.5 mg/mL.

  • Principle: In MEKC, neutral molecules are separated based on their partitioning between the aqueous buffer and the hydrophobic core of the micelles.[1][8][10]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Accurate Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for HPLC Purity Assessment.

Method_Comparison cluster_methods Analytical Methods Analyte This compound HPLC HPLC Analyte->HPLC Non-volatile, Thermally labile GCMS GC-MS Analyte->GCMS Volatile impurities, Structural info qNMR qNMR Analyte->qNMR Absolute purity, No standard needed CE CE Analyte->CE High efficiency, Low sample volume

Caption: Comparison of Analytical Methods.

Conclusion

The purity assessment of this compound is crucial for ensuring the quality of subsequent pharmaceutical manufacturing steps. While HPLC remains the primary method for routine quality control due to its robustness and versatility, alternative techniques offer distinct advantages. GC-MS provides excellent sensitivity and structural information for impurity identification, making it a powerful tool for method development and troubleshooting. qNMR serves as an invaluable primary method for absolute purity determination without the need for a specific reference standard. Capillary Electrophoresis, particularly MEKC, offers a high-efficiency separation alternative with low solvent consumption. The choice of the most appropriate analytical method will depend on the specific requirements of the analysis, including the stage of drug development, the nature of expected impurities, and the desired level of analytical detail.

References

A Comparative Spectroscopic Analysis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the spectroscopic data for 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile and its structurally related analogues. While direct experimental data for the target compound is not publicly available, this guide constructs a detailed predictive analysis based on the known spectral characteristics of its precursors and relevant analogues. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound is a substituted benzonitrile derivative with potential applications in medicinal chemistry and materials science. Its structure combines the features of a fluorinated benzonitrile core with a 4-chlorobenzyl ether moiety. Accurate spectroscopic characterization is fundamental to confirming the identity and purity of such compounds. This guide presents a compilation of available spectroscopic data for key analogues and precursors to infer the expected spectral properties of the title compound.

Predicted Spectroscopic Data for this compound

Based on the analysis of its constituent parts and analogues, the following spectral characteristics are anticipated for this compound:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on both the benzonitrile and the 4-chlorobenzyl rings. A characteristic singlet for the benzylic methylene protons (-O-CH₂-) is anticipated around 5.0-5.5 ppm. The aromatic protons will exhibit complex splitting patterns influenced by fluorine and chlorine substitution.

  • ¹³C NMR: The spectrum will display distinct signals for all carbon atoms. Key signals would include the nitrile carbon (-C≡N) around 115-120 ppm, the benzylic carbon (-O-CH₂) around 70 ppm, and various aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine, cyano, and chloro groups.

  • IR Spectroscopy: The infrared spectrum should exhibit a sharp, strong absorption band for the nitrile group (-C≡N) stretch around 2230-2240 cm⁻¹. Other significant absorptions would include C-O-C stretching vibrations for the ether linkage, C-H stretching of the aromatic and benzylic groups, and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak). Fragmentation patterns would likely involve cleavage of the benzylic ether bond.

Comparative Spectroscopic Data of Analogues

To support the predicted data, the following tables summarize the available experimental spectroscopic data for key precursors and analogues of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Analogues

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Chlorobenzyl bromide 7.39 (d, 2H), 7.32 (d, 2H), 4.49 (s, 2H)137.4, 133.5, 130.6, 129.0, 32.7
2-Fluoro-6-hydroxybenzonitrile 11.7 (s, 1H, OH), 7.55 (q, 1H, aryl H), 6.85 (m, 2H, aryl H)[1][2]Not Available
Benzonitrile 7.6-7.4 (m, 5H)132.8, 132.0, 129.1, 118.8, 112.4[3][4]
4-Fluorobenzonitrile 7.68 (dd, 2H), 7.19 (dd, 2H)[5]Not Available

Table 2: IR and Mass Spectrometry Data of Analogues

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
4-Chlorobenzyl bromide C-H (aromatic), C-C (aromatic), C-Br, C-ClM⁺ at 204/206[6][7][8]
2-Fluoro-6-methoxybenzonitrile C≡N, C-O, C-FM⁺ at 151[9]
2-Fluorobenzonitrile C≡N at ~2230, C-FNot Available
4-Chlorobenzonitrile C≡N, C-ClM⁺ at 137/139[10]
Benzonitrile C≡N at ~2229M⁺ at 103

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a longer relaxation delay and a larger number of scans.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.[1]

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe or gas chromatography. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.[6][7][11]

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry can be used to determine the elemental composition.[12]

Visualizing the Synthesis

The logical synthesis of this compound involves the Williamson ether synthesis, starting from 2-Fluoro-6-hydroxybenzonitrile and 4-chlorobenzyl bromide. This synthetic relationship is illustrated in the following diagram.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_Fluoro_6_hydroxybenzonitrile 2-Fluoro-6- hydroxybenzonitrile Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., Acetone) 2_Fluoro_6_hydroxybenzonitrile->Base_Solvent 4_Chlorobenzyl_bromide 4-Chlorobenzyl bromide 4_Chlorobenzyl_bromide->Base_Solvent Target_Compound This compound Base_Solvent->Target_Compound Williamson Ether Synthesis

Caption: Synthetic pathway for this compound.

Conclusion

This guide provides a foundational spectroscopic comparison for this compound based on the analysis of its analogues. The presented data and experimental protocols offer a valuable resource for researchers in the synthesis, identification, and analysis of this and related compounds. The predictive nature of this analysis underscores the importance of publishing experimental data to enrich the collective knowledge base of the scientific community.

References

A Comparative Guide to Substituted Benzonitriles as In Vitro Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of substituted benzonitriles that have demonstrated in vitro activity as inhibitors of tubulin polymerization, a critical target in anticancer drug discovery. The following sections present quantitative data on their inhibitory performance, detailed experimental protocols for the cited assays, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Performance of Substituted Benzonitriles

The efficacy of various substituted benzonitriles as inhibitors of tubulin polymerization has been evaluated in several in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. Lower IC50 values indicate greater potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM) for Antiproliferative ActivityIC50 (µM) for Tubulin Polymerization InhibitionReference
N-substituted benzimidazole acrylonitrilesCompound 30 (N-isobutyl, N,N-dimethylamino substituted)HeLa, HCT 116, etc.0.2 - 0.6Not explicitly stated for individual compounds, but mechanism confirmed[1]
N-substituted benzimidazole acrylonitrilesCompound 41 (cyano, N-isobutyl, N,N-dimethylamino substituted)HeLa, HCT 116, etc.0.2 - 0.6Not explicitly stated for individual compounds, but mechanism confirmed[1]
Benzimidazole CarboxamidesCompound 7nSK-Mel-282.555.05 ± 0.13[2]
Benzimidazole CarboxamidesCompound 7uSK-Mel-282.89Not explicitly stated, but mechanism suggested[2]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the comparison of substituted benzonitriles as tubulin polymerization inhibitors.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This assay determines the cytotoxic potential of the compounds against various cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, HCT 116, SK-Mel-28) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in a suitable culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. A control group with DMSO-treated cells is also included. The plates are then incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the ability of the compounds to interfere with the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing tubulin protein (typically from bovine brain), a polymerization buffer (e.g., MES buffer containing MgCl2, EGTA, and GTP), and the test compound at various concentrations. A control reaction without the test compound and a positive control with a known tubulin inhibitor (e.g., colchicine) are also prepared.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Monitoring Polymerization: The polymerization of tubulin is monitored by measuring the increase in absorbance (or fluorescence, depending on the assay setup) over time using a spectrophotometer or fluorometer. The absorbance is typically measured at 340 nm.

  • Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the absorbance-versus-time curve. The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from a dose-response curve.

Visualizations

Signaling Pathway of Tubulin Polymerization and its Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Inhibition cluster_2 Cellular Consequences alpha_tubulin α-Tubulin heterodimer αβ-Tubulin Heterodimer alpha_tubulin->heterodimer beta_tubulin β-Tubulin beta_tubulin->heterodimer protofilament Protofilament heterodimer->protofilament Polymerization microtubule Microtubule protofilament->microtubule disrupted_spindle Disrupted Mitotic Spindle microtubule->disrupted_spindle benzonitrile Substituted Benzonitrile benzonitrile->heterodimer Binds to Colchicine Binding Site benzonitrile->disrupted_spindle Inhibition of Polymerization leads to g2m_arrest G2/M Phase Arrest disrupted_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Inhibition of tubulin polymerization by substituted benzonitriles.

Experimental Workflow for In Vitro Evaluation

G start Start: Synthesized Substituted Benzonitriles antiproliferative_assay Antiproliferative Assay (MTT) start->antiproliferative_assay tubulin_assay Tubulin Polymerization Inhibition Assay start->tubulin_assay determine_ic50_cell Determine IC50 (Cell Viability) antiproliferative_assay->determine_ic50_cell compare Compare Potency and Mechanism of Action determine_ic50_cell->compare determine_ic50_tubulin Determine IC50 (Tubulin Polymerization) tubulin_assay->determine_ic50_tubulin determine_ic50_tubulin->compare end End: Identification of Lead Compounds compare->end

Caption: Workflow for evaluating substituted benzonitriles as tubulin inhibitors.

References

The Fluorinated Benzonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of fluorinated benzonitrile derivatives, highlighting their structure-activity relationships (SAR) as potent anticancer and antimicrobial agents. By presenting quantitative experimental data, detailed methodologies, and visualizing key signaling pathways, this document serves as a critical resource for the rational design of next-generation therapeutics.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has focused on the anticancer properties of fluorinated benzonitrile derivatives, with many exhibiting potent activity as inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, primarily at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[1][2]

The position and nature of fluorine substitution on the benzonitrile scaffold, as well as other appended moieties, play a crucial role in determining the cytotoxic potency. Generally, the presence of fluorine can enhance metabolic stability and binding affinity to the target protein.[3]

Comparative Anticancer Potency of Fluorinated Derivatives

The following tables summarize the in vitro cytotoxicity of various fluorinated and non-fluorinated benzonitrile and related derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to facilitate a direct comparison of their potencies.

Table 1: Cytotoxicity of Benzonitrile and Related Derivatives Against Various Cancer Cell Lines

Compound IDDerivative ClassTarget/Cell LineActivity (IC50/GI50)Reference
6l Hexahydroquinoline-3-carbonitrileCaco-29.66 µM (IC50)[4][5]
6o Hexahydroquinoline-3-carbonitrileHT-299.39 µM (IC50)[4][5]
6o Hexahydroquinoline-3-carbonitrileHCT-11613.54 µM (IC50)[4][5]
6i Hexahydroquinoline-3-carbonitrileIshikawa7.2 µM (GI50)[4][5]
3a Tetrahydrothieno[2,3-c]pyridineK5620.75 µM (IC50)[2]
3b Tetrahydrothieno[2,3-c]pyridineK5620.70 µM (IC50)[2]
2 CyanobenzofuranHePG216.08 µM (IC50)[1][6]
8 CyanobenzofuranHePG223.67 µM (IC50)[1][6]
2 CyanobenzofuranHCT-1168.81 µM (IC50)[1][6]
8 CyanobenzofuranHCT-11613.85 µM (IC50)[1][6]
2 CyanobenzofuranMCF-78.36 µM (IC50)[1][6]
8 CyanobenzofuranMCF-717.28 µM (IC50)[1][6]
1g2a 2-PhenylacrylonitrileHCT1165.9 nM[7]
1g2a 2-PhenylacrylonitrileBEL-74027.8 nM[7]
2l Indole-AcrylonitrileNCI-60 Panel (Mean)0.38 µM[7]
5 Benzotriazole-AcrylonitrileHeLa (G2-M arrest)Potent (nM range)[7]

Table 2: Inhibition of Tubulin Polymerization by Benzonitrile and Related Derivatives

CompoundTargetActivity (IC50)Reference
3a Tubulin Polymerization31% inhibition of [3H]colchicine binding[2]
3b Tubulin Polymerization29% inhibition of [3H]colchicine binding[2]
CA-4 Tubulin Polymerization98% inhibition of [3H]colchicine binding[2]
KGP03 Tubulin Polymerization< 5 µM[8]
KGP18 Tubulin Polymerization< 5 µM[8]

Antimicrobial Activity

Fluorinated benzonitrile and related heterocyclic derivatives have also demonstrated promising antimicrobial properties. The introduction of fluorine can significantly influence the compound's ability to penetrate bacterial cell walls and inhibit essential enzymes. The minimum inhibitory concentration (MIC) is a key metric for evaluating antimicrobial efficacy.

Table 3: Antimicrobial Activity of Fluorinated Heterocyclic Derivatives

Compound ClassOrganismActivity (MIC in µg/mL)Reference
FluoroquinolonesEscherichia coliVaried based on C-7 and C-8 substituents[9]
SulfonamidesActinobacillus pleuropneumoniaeCorrelated with degree of ionization[10]
Imidazolium CompoundsStaphylococcus aureusVaried based on structure[11]
Imidazolium CompoundsPseudomonas aeruginosaVaried based on structure[11]
5β-cholanyl-24-benzylamineGram-positive bacteriaCorrelated with hydrophobicity[12]

Signaling Pathways and Mechanism of Action

The primary mechanism of anticancer action for many fluorinated benzonitrile derivatives is the inhibition of tubulin polymerization. This disruption of the microtubule network triggers a cascade of intracellular events, culminating in apoptotic cell death.

G Signaling Pathway of Apoptosis Induced by Fluorinated Benzonitrile Derivatives cluster_0 Cellular Effects cluster_1 Apoptotic Signaling Cascade Fluorinated Benzonitrile Derivative Fluorinated Benzonitrile Derivative Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Fluorinated Benzonitrile Derivative->Tubulin Polymerization Inhibition EGFR-TK Inhibition EGFR-TK Inhibition Fluorinated Benzonitrile Derivative->EGFR-TK Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule Disruption->Mitotic Arrest (G2/M Phase) ROS Generation ROS Generation Mitotic Arrest (G2/M Phase)->ROS Generation p38 MAPK Activation p38 MAPK Activation Mitotic Arrest (G2/M Phase)->p38 MAPK Activation Mitochondrial Membrane Potential Decrease Mitochondrial Membrane Potential Decrease ROS Generation->Mitochondrial Membrane Potential Decrease Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Potential Decrease->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis p38 MAPK Activation->Apoptosis EGFR-TK Inhibition->Apoptosis

Caption: Apoptosis induction by fluorinated benzonitrile derivatives.

As depicted, the inhibition of tubulin polymerization leads to mitotic arrest. This, in turn, can trigger the generation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[13] These events lead to the release of cytochrome c from the mitochondria, which activates the caspase cascade (caspase-9 and -3), ultimately resulting in the cleavage of poly(ADP-ribose) polymerase (PARP) and programmed cell death.[13] Some derivatives may also exert their effects through the activation of p38 MAPK or by inhibiting Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[1][6][13]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of test compounds.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Combretastatin A-4)

  • Negative control (DMSO vehicle)

  • 384-well, black, non-binding microplates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

  • Add the fluorescent reporter dye according to the manufacturer's instructions.

  • Dispense the tubulin reaction mix into the wells of a pre-chilled 384-well plate.

  • Add the test compounds, positive control, and negative control to the respective wells.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Calculate the IC50 value for each test compound by determining the concentration that inhibits tubulin polymerization by 50% compared to the negative control.

Cell Viability Assay (XTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent

  • Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

  • 96-well, flat-bottom microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's protocol.

  • Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

G General Experimental Workflow for SAR Studies Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Tubulin Polymerization Assay Tubulin Polymerization Assay In Vitro Screening->Tubulin Polymerization Assay Cell Viability Assay (e.g., XTT) Cell Viability Assay (e.g., XTT) In Vitro Screening->Cell Viability Assay (e.g., XTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) In Vitro Screening->Antimicrobial Assay (MIC) Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting SAR Analysis SAR Analysis Mechanism of Action Studies->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Compound Synthesis

Caption: A typical workflow for SAR studies.

Conclusion

Fluorinated benzonitrile derivatives represent a promising and versatile scaffold for the development of novel anticancer and antimicrobial agents. The strategic incorporation of fluorine and other substituents allows for the fine-tuning of their pharmacological properties. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design and optimization of new therapeutic candidates with improved efficacy and safety profiles. Further exploration of the structure-activity relationships within this chemical class holds significant potential for addressing unmet medical needs in oncology and infectious diseases.

References

A Comparative Guide to the Synthetic Routes of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for the preparation of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The following sections present a head-to-head comparison of the established Williamson ether synthesis with plausible alternative routes, namely the Mitsunobu reaction and the Ullmann condensation. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and substrate scope.

At a Glance: Comparison of Synthetic Routes

ParameterWilliamson Ether SynthesisMitsunobu Reaction (Proposed)Ullmann Condensation (Proposed)
Starting Materials 2-Fluoro-6-hydroxybenzonitrile, 4-Chlorobenzyl chloride2-Fluoro-6-hydroxybenzonitrile, 4-Chlorobenzyl alcohol2-Fluoro-6-hydroxybenzonitrile, 1-Chloro-4-(chloromethyl)benzene
Key Reagents Potassium carbonate (K₂CO₃)Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)Copper(I) iodide (CuI), Ligand (e.g., Phenanthroline)
Solvent AcetonitrileTetrahydrofuran (THF)Toluene or DMF
Temperature 80°CRoom Temperature to 40°CHigh temperatures (often >100°C)
Reaction Time 4 hoursTypically a few hoursCan be lengthy (several hours to days)
Reported Yield 95%Potentially moderate to high, but not specifically reported for this substrate.Generally moderate, highly dependent on substrate and catalyst.
Key Advantages High yield, readily available and inexpensive reagents, straightforward procedure.Mild reaction conditions, proceeds with inversion of configuration at a chiral center (if present).Good for forming C-O bonds with aryl halides.
Key Disadvantages Requires a relatively high temperature.Stoichiometric amounts of phosphine and azodicarboxylate are required, generating byproducts that can complicate purification.Often requires high temperatures, stoichiometric or high-loading of copper catalyst, and can have a limited substrate scope.

Synthetic Pathways Overview

The primary synthetic strategies for this compound involve the formation of an ether linkage between the hydroxyl group of 2-Fluoro-6-hydroxybenzonitrile and a 4-chlorobenzyl moiety.

Synthesis_Pathways cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction cluster_ullmann Ullmann Condensation start_w 2-Fluoro-6-hydroxybenzonitrile + 4-Chlorobenzyl chloride reagents_w K₂CO₃, Acetonitrile start_w->reagents_w product_w This compound reagents_w->product_w start_m 2-Fluoro-6-hydroxybenzonitrile + 4-Chlorobenzyl alcohol reagents_m PPh₃, DEAD, THF start_m->reagents_m product_m This compound reagents_m->product_m start_u 2-Fluoro-6-hydroxybenzonitrile + 1-Chloro-4-(chloromethyl)benzene reagents_u CuI, Ligand, Base, Toluene/DMF start_u->reagents_u product_u This compound reagents_u->product_u

Caption: Alternative synthetic routes to this compound.

Experimental Protocols

Route 1: Williamson Ether Synthesis

This is the most commonly employed and well-documented method for the synthesis of the target compound.

Reaction Scheme:

Williamson_Ether_Synthesis 2-Fluoro-6-hydroxybenzonitrile 2-Fluoro-6-hydroxybenzonitrile K₂CO₃, Acetonitrile\n80°C, 4h K₂CO₃, Acetonitrile 80°C, 4h 2-Fluoro-6-hydroxybenzonitrile->K₂CO₃, Acetonitrile\n80°C, 4h + 4-Chlorobenzyl chloride This compound This compound K₂CO₃, Acetonitrile\n80°C, 4h->this compound

Caption: Williamson ether synthesis of the target molecule.

Procedure:

A mixture of 2-Fluoro-6-hydroxybenzonitrile (1.0 equivalent), 4-chlorobenzyl chloride (1.1 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile is heated to 80°C. The reaction is stirred at this temperature for 4 hours. After completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is then purified by chromatography to yield the desired product.

Quantitative Data:

  • Yield: 95%

Route 2: Mitsunobu Reaction (Proposed)

The Mitsunobu reaction offers a milder alternative to the Williamson ether synthesis, typically proceeding at room temperature.[1]

Reaction Scheme:

Mitsunobu_Reaction 2-Fluoro-6-hydroxybenzonitrile 2-Fluoro-6-hydroxybenzonitrile PPh₃, DEAD, THF\nRT PPh₃, DEAD, THF RT 2-Fluoro-6-hydroxybenzonitrile->PPh₃, DEAD, THF\nRT + 4-Chlorobenzyl alcohol This compound This compound PPh₃, DEAD, THF\nRT->this compound

Caption: Proposed Mitsunobu reaction for the target molecule.

General Procedure:

To a solution of 2-Fluoro-6-hydroxybenzonitrile (1.0 equivalent) and 4-chlorobenzyl alcohol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, triphenylphosphine (1.5 equivalents) is added. Diethyl azodicarboxylate (DEAD) (1.5 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to separate the desired ether from the triphenylphosphine oxide and hydrazine byproducts.

Note: While a powerful and versatile reaction, the Mitsunobu reaction's major drawback is the formation of stoichiometric byproducts which can complicate purification, especially on a large scale.

Route 3: Ullmann Condensation (Proposed)

The Ullmann condensation is a classical copper-catalyzed method for the formation of aryl ethers.[2][3]

Reaction Scheme:

Ullmann_Condensation 2-Fluoro-6-hydroxybenzonitrile 2-Fluoro-6-hydroxybenzonitrile CuI, Ligand, Base\nToluene, >100°C CuI, Ligand, Base Toluene, >100°C 2-Fluoro-6-hydroxybenzonitrile->CuI, Ligand, Base\nToluene, >100°C + 1-Chloro-4-(chloromethyl)benzene This compound This compound CuI, Ligand, Base\nToluene, >100°C->this compound

Caption: Proposed Ullmann condensation for the target molecule.

General Procedure:

A mixture of 2-Fluoro-6-hydroxybenzonitrile (1.0 equivalent), 1-chloro-4-(chloromethyl)benzene (1.2 equivalents), a copper(I) catalyst such as copper(I) iodide (0.1-1.0 equivalent), a suitable ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate or cesium carbonate) in a high-boiling solvent like toluene or DMF is heated at elevated temperatures (typically >100°C) for an extended period. After completion, the reaction mixture is cooled, filtered to remove the copper salts, and the solvent is evaporated. The residue is then purified by chromatography.

Note: The Ullmann condensation often requires harsh reaction conditions and the efficiency can be highly dependent on the specific substrates, catalyst, and ligand used.

Conclusion

For the synthesis of this compound, the Williamson ether synthesis stands out as the most efficient and practical route, offering a high yield with a straightforward procedure and readily available reagents. While the Mitsunobu reaction provides a milder alternative, the challenges associated with byproduct removal may limit its applicability for large-scale synthesis. The Ullmann condensation , although a viable method for aryl ether formation, generally requires more stringent conditions and optimization to achieve comparable yields to the Williamson synthesis for this specific transformation. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity.

References

Comparative Analysis of Benzonitrile Isomers in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of benzonitrile and its positional isomers, focusing on their interactions within biological systems. Understanding the distinct metabolic fates, toxicological profiles, and potential therapeutic activities of these isomers is crucial for their application in drug discovery and development. While direct comparative data for all benzonitrile isomers is an emerging area of research, this document synthesizes available experimental findings and provides a framework for their evaluation.

Introduction to Benzonitrile and its Isomers

Benzonitrile, a simple aromatic organic compound, consists of a benzene ring substituted with a nitrile group. Its isomers, such as the hydroxybenzonitriles (cyanophenols) and tolunitriles (methylbenzonitriles), share the same molecular formula but differ in the position of their functional groups on the benzene ring. This seemingly minor structural variation can lead to significant differences in their physicochemical properties and, consequently, their biological activities. The importance of isomerism is well-established in pharmacology, where different isomers of a drug can exhibit varied efficacy and toxicity.[1]

Comparative Metabolism of Benzonitrile Isomers

The metabolism of benzonitrile and its isomers is a key determinant of their biological effects. In mammalian systems, metabolism primarily occurs in the liver, mediated by cytochrome P450 enzymes.[1][2][3][4][5][6]

Key Metabolic Pathways:

  • Hydroxylation: Benzonitrile is primarily metabolized through microsomal hydroxylation to form hydroxybenzonitrile isomers. Studies in rats and with rabbit liver microsomes have shown that 4-hydroxybenzonitrile is the major metabolite, with smaller quantities of 2- and 3-hydroxybenzonitrile also being formed.[2]

  • Nitrile Group Metabolism: In some biological systems, particularly microbial, the nitrile group can be metabolized via nitrile hydratase and amidase enzymes to the corresponding amide and then to a carboxylic acid.[7] However, in rat liver subcellular fractions, direct metabolism of the nitrile moiety of benzonitrile itself is not the primary pathway.[8]

Isomer-Specific Metabolism:

Studies using rat liver subcellular fractions have revealed significant differences in the metabolism of hydroxybenzonitrile and tolunitrile isomers[8]:

  • Hydroxybenzonitriles: 4-cyanophenol (4-hydroxybenzonitrile) undergoes further oxidative metabolism. In contrast, 2-cyanophenol (2-hydroxybenzonitrile) was found to be resistant to metabolism in this in vitro system.[8]

  • Tolunitriles: o-Tolunitrile (2-methylbenzonitrile) is metabolized to o-cyanobenzyl alcohol, which then chemically rearranges to phthalide. This indicates that the position of the methyl group directly influences the metabolic pathway.[8]

The differential metabolism of these isomers is critical as the resulting metabolites can have distinct biological activities and toxicities.

Metabolic Pathways of Benzonitrile and its Hydroxy Isomers

Benzonitrile Benzonitrile 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile (minor metabolite) Benzonitrile->2-Hydroxybenzonitrile CYP450 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile (minor metabolite) Benzonitrile->3-Hydroxybenzonitrile CYP450 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile (major metabolite) Benzonitrile->4-Hydroxybenzonitrile CYP450 Resistant to Metabolism Resistant to further metabolism 2-Hydroxybenzonitrile->Resistant to Metabolism Further Metabolites Further Oxidative Metabolites 4-Hydroxybenzonitrile->Further Metabolites

Caption: Metabolism of benzonitrile to its hydroxy isomers.

Comparative Toxicity of Benzonitrile Isomers

The toxicity of benzonitrile and its isomers can vary significantly depending on the nature and position of the substituent on the benzene ring. While comprehensive comparative toxicity data for all simple benzonitrile isomers is limited, studies on related substituted aromatic compounds demonstrate this principle. For instance, a comparative study on dinitrotoluene isomers showed that the 3,5-DNT isomer was the most toxic.[9] Similarly, a study on ethyltoluene isomers found 2-ethyltoluene to be the most potent isomer based on mortality and histopathology.[10][11]

Acute Toxicity Data for Benzonitrile and Substituted Derivatives:

CompoundCAS NumberOral LD50 (Rat, mg/kg)Dermal LD50 (Rabbit/Rat, mg/kg)Inhalation LC50 (Rat, mg/L/4h)Reference
Benzonitrile100-47-0690 - 15001200 - 2000>8[2]
2,6-Dichloro-4-hydroxybenzonitrile3336-19-41420 (mouse, LDLo)Not AvailableNot Available[12]
3,5-Diethyl-4-hydroxybenzonitrile4910-03-6Not AvailableNot AvailableNot Available[13]

Note: LDLo (Lowest published lethal dose) and LD50 data for substituted derivatives are provided for illustrative purposes of how substitutions affect toxicity.

Enzyme Inhibition and Effects on Signaling Pathways

Benzonitrile derivatives have been investigated as inhibitors of various enzymes. The position of functional groups on the benzonitrile scaffold is critical for potent and selective enzyme inhibition.

Comparative Enzyme Inhibition Data (Illustrative):

CompoundTarget EnzymeIC50 (µM)Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (related to 2-hydroxybenzonitrile)COX-25.84[14]
Celecoxib (Reference Inhibitor)COX-20.04[14]
Diclofenac (Reference Inhibitor)COX-20.63[14]

Effects on Signaling Pathways:

The inhibition of enzymes like COX-2 can have downstream effects on cellular signaling pathways. For example, the inhibition of prostaglandin synthesis by COX-2 inhibitors can indirectly influence the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[14] It is plausible that different benzonitrile isomers, by exhibiting varied inhibitory potency against specific enzymes, could differentially modulate these and other signaling pathways. The differential effects of inhibitors on signaling pathways are an active area of research.[15][16][17][18]

General Workflow for Evaluating Isomer-Specific Enzyme Inhibition

cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Isomer Synthesis Synthesize/Procure Benzonitrile Isomers Enzyme Assay Enzyme Inhibition Assay (e.g., COX-2, Kinases) Isomer Synthesis->Enzyme Assay IC50 Determination Determine IC50 values for each isomer Enzyme Assay->IC50 Determination Isomer Treatment Treat cells with individual isomers IC50 Determination->Isomer Treatment Select potent isomers Cell Culture Culture relevant cell lines Cell Culture->Isomer Treatment Signaling Pathway Analysis Analyze key signaling pathways (e.g., Western Blot for p-ERK, NF-κB) Isomer Treatment->Signaling Pathway Analysis Comparative Analysis Comparative Analysis Signaling Pathway Analysis->Comparative Analysis Correlate enzyme inhibition with cellular effects

Caption: Workflow for comparing enzyme inhibition by isomers.

Experimental Protocols

In Vitro Cytotoxicity Assay (LDH Release Assay)

This protocol is adapted from standard lactate dehydrogenase (LDH) release assays and can be used to compare the cytotoxicity of benzonitrile isomers.

Objective: To determine the concentration-dependent cytotoxicity of benzonitrile isomers in a mammalian cell line (e.g., HepG2, A549).

Materials:

  • Benzonitrile isomers (2-, 3-, 4-hydroxybenzonitrile or tolunitriles) dissolved in a suitable solvent (e.g., DMSO).

  • Mammalian cell line of interest.

  • Cell culture medium and supplements.

  • 96-well clear-bottom black plates.

  • LDH cytotoxicity assay kit.

  • Plate reader capable of measuring absorbance.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each benzonitrile isomer. Remove the old medium from the cells and add the medium containing the different concentrations of the isomers. Include a vehicle control (solvent only) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • LDH Measurement: Following incubation, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation and Reading: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light. Measure the absorbance at the recommended wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the isomers relative to the positive control. Plot the percentage of cytotoxicity against the log of the isomer concentration to determine the IC50 value for each isomer.

In Vitro Metabolism Assay using Rat Liver Microsomes

This protocol provides a general framework for comparing the metabolic stability of benzonitrile isomers.

Objective: To determine the rate of metabolism of different benzonitrile isomers by rat liver microsomes.

Materials:

  • Benzonitrile isomers.

  • Rat liver microsomes.

  • NADPH regenerating system.

  • Phosphate buffer.

  • Acetonitrile (for reaction termination).

  • HPLC system with a suitable column and detector.

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, rat liver microsomes, and the specific benzonitrile isomer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the disappearance of the parent isomer over time.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent isomer remaining against time. The slope of the linear portion of the curve represents the elimination rate constant. The in vitro half-life can then be calculated.

Conclusion

The biological activity of benzonitrile and its isomers is highly dependent on the position of substituents on the aromatic ring. This guide highlights the observed and potential differences in their metabolism, toxicity, and enzyme inhibitory activity. The provided experimental protocols offer a starting point for researchers to conduct direct comparative studies, which are essential for elucidating the structure-activity relationships of this important class of compounds. Further research is needed to generate comprehensive comparative datasets to better inform the development of novel therapeutics and to accurately assess the risks associated with exposure to these chemicals.

References

A Comparative Crystallographic Guide to 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While a definitive crystal structure for 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile is not publicly available, this guide provides a comparative analysis of structurally related benzonitrile derivatives. By examining the crystallographic data of analogous compounds, researchers can infer potential structural features, intermolecular interactions, and packing motifs relevant to the design and development of novel therapeutic agents.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for selected benzonitrile derivatives, offering insights into how different substituents and molecular conformations can influence the crystal lattice.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
(E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrileC₁₅H₁₂N₂O₂MonoclinicP2₁/c15.476(5)5.9927(19)15.413(7)90116.127(3)901283.5(8)4[1]
2-amino-4-chlorobenzonitrileC₇H₅ClN₂TriclinicP-13.8924(9)6.7886(15)13.838(3)77.559(16)88.898(17)83.021(17)--[2]

Experimental Protocols

A generalized experimental protocol for obtaining single-crystal X-ray diffraction data for organic compounds like this compound derivatives is outlined below. The precise parameters would be optimized for the specific compound and instrument.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.[3] A common method for small organic molecules is slow evaporation from a suitable solvent.

  • Purity: The compound should be of the highest possible purity.

  • Solvent Selection: A solvent in which the compound is moderately soluble is ideal. Solvents to consider for benzonitrile derivatives include acetone, ethanol, methanol, ethyl acetate, and dichloromethane, or mixtures thereof.

  • Procedure:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

Data Collection
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Diffractometer: Data is collected using a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector.

  • X-ray Source: A monochromatic X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, is used.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. Software is used to determine the optimal data collection strategy to ensure complete and redundant data.

Structure Solution and Refinement
  • Unit Cell Determination: The diffraction data is used to determine the unit cell parameters and the crystal system.

  • Space Group Determination: The systematic absences in the diffraction pattern are analyzed to determine the space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.

  • Validation: The final structure is validated using tools such as CHECKCIF to ensure its chemical and geometric reasonableness.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

experimental_workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction mounting->xray unit_cell Unit Cell & Space Group Determination xray->unit_cell solution Structure Solution unit_cell->solution refinement Structure Refinement solution->refinement validation Validation (CIF) refinement->validation intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_CN C≡N B_CH Aromatic C-H A_CN->B_CH C-H···N A_F F A_F->B_CH C-H···F A_Cl Cl-Ph B_Ph π-system A_Cl->B_Ph π-halogen

References

Validating the Structure of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a cornerstone of safe and effective drug development. For a molecule like 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, with its multiple aromatic rings and heteroatoms, a comprehensive analytical approach is paramount. This guide provides an objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of this compound, supported by experimental data and protocols. We also briefly explore alternative and complementary analytical methods.

2D NMR Spectroscopy: A Multi-faceted Approach

Two-dimensional NMR techniques are powerful tools for elucidating the complex structures of organic molecules by revealing through-bond and through-space correlations between nuclei. For this compound, a combination of COSY, HSQC, and HMBC experiments provides a detailed connectivity map of the molecule.

Predicted 2D NMR Correlation Data

The following tables summarize the predicted chemical shifts and key 2D NMR correlations for this compound. These predictions are based on known chemical shift ranges for similar structural motifs.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)HSQC Correlation
3~7.6 (dd)~115Yes
4~7.2 (t)~125Yes
5~7.5 (d)~132Yes
7~5.2 (s)~70Yes
9, 13~7.4 (d)~129Yes
10, 12~7.3 (d)~130Yes
1-~160 (d, ¹JCF ≈ 250 Hz)No
2-~110No
6-~162No
8-~138No
11-~134No
CN-~117No

Table 2: Predicted COSY and HMBC Correlations

Proton(s)COSY Correlations (with Protons)Key HMBC Correlations (with Carbons)
H-3H-4C-1, C-2, C-4, C-5, CN
H-4H-3, H-5C-2, C-3, C-5, C-6
H-5H-4C-1, C-3, C-6
H-7-C-6, C-8
H-9, H-13H-10, H-12C-8, C-10, C-11, C-12
H-10, H-12H-9, H-13C-8, C-9, C-11, C-13
Logical Workflow for 2D NMR Structural Validation

The process of validating the structure of this compound using 2D NMR follows a logical progression from data acquisition to the final structural confirmation.

logical_workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation oneD_NMR 1D NMR (¹H, ¹³C, ¹⁹F) assign_protons Assign Proton Signals oneD_NMR->assign_protons COSY 2D COSY COSY->assign_protons HSQC 2D HSQC assign_carbons Assign Carbon Signals HSQC->assign_carbons HMBC 2D HMBC establish_connectivity Establish C-H & C-C Connectivity HMBC->establish_connectivity assign_protons->HSQC Guide C-H assignment assign_carbons->HMBC Confirm quaternary C and long-range correlations assemble_fragments Assemble Structural Fragments establish_connectivity->assemble_fragments confirm_structure Confirm Final Structure assemble_fragments->confirm_structure

Comparative Analysis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted experimental data for 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, benchmarked against known data from its structural analogs. Due to the absence of published experimental data for the title compound, this document extrapolates its potential physicochemical properties, synthesis, and biological activities based on established findings for similar benzonitrile derivatives.

Physicochemical Properties

The properties of this compound are predicted based on the known characteristics of related substituted benzonitriles. These compounds are typically crystalline solids or high-boiling liquids with a characteristic almond-like scent.[1][2][3] The introduction of the fluorinated benzene ring and the chlorobenzyl ether moiety is expected to influence its solubility, melting point, and boiling point.

PropertyThis compound (Predicted)2-Fluoro-6-(trifluoromethyl)benzonitrile (Analog A)[4]2-Chloro-6-fluorobenzonitrile (Analog B)
Molecular Formula C₁₄H₉ClFNOC₈H₃F₄NC₇H₃ClFN
Molecular Weight ~261.68 g/mol 189.11 g/mol 155.56 g/mol
Appearance Colorless solid or oilLiquidSolid
Boiling Point > 200 °CNot Available104 °C at 11 mmHg
Melting Point 50-80 °CNot Available55-59 °C
Solubility Soluble in organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in water.Not AvailableNot Available

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to follow established protocols for nucleophilic aromatic substitution (SNAr) reactions on activated fluorinated benzonitriles.[5]

Hypothetical Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile SNAr Reaction SNAr Reaction 2,6-Difluorobenzonitrile->SNAr Reaction 4-Chlorobenzyl alcohol 4-Chlorobenzyl alcohol 4-Chlorobenzyl alcohol->SNAr Reaction Base (e.g., NaH, K₂CO₃) Base (e.g., NaH, K₂CO₃) Base (e.g., NaH, K₂CO₃)->SNAr Reaction Solvent (e.g., DMF, THF) Solvent (e.g., DMF, THF) Solvent (e.g., DMF, THF)->SNAr Reaction Crude Product Crude Product SNAr Reaction->Crude Product Purification (e.g., Chromatography) Purification (e.g., Chromatography) Crude Product->Purification (e.g., Chromatography) Final Product Final Product Purification (e.g., Chromatography)->Final Product

Caption: Hypothetical synthesis of this compound.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
  • Reactant Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorobenzonitrile (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Alkoxide Formation: To a separate flask containing 4-chlorobenzyl alcohol (1.1 equivalents) in the chosen solvent, add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to an hour to facilitate the formation of the corresponding alkoxide.

  • Substitution Reaction: Add the solution of 2,6-difluorobenzonitrile dropwise to the freshly prepared alkoxide solution at room temperature. The reaction mixture is then heated to a temperature ranging from 60 to 100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Comparative Biological Activity

Benzonitrile derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[6][7] Notably, analogs of the target compound have shown potential as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are significant in the research of pain therapeutics.[8][9][10][11][12] The presence of the chlorobenzyl ether moiety may also contribute to its biological profile, as seen in other bioactive molecules.[13]

Biological Target/ActivityThis compound (Hypothesized)Known Benzonitrile Analogs' ActivityReference Compounds
Anticancer (Tubulin Polymerization) Potential inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.Certain 2-phenylacrylonitrile derivatives show potent inhibition of tubulin polymerization with IC₅₀ values in the nanomolar range against cell lines like HCT116 and BEL-7402.[6][7]Colchicine, Vinca Alkaloids
Kinase Inhibition Possible inhibitory activity against kinases involved in cancer signaling pathways (e.g., EGFR, mTOR).Some benzofuran-containing nitrile derivatives exhibit significant EGFR kinase inhibition.[14] Other benzonitriles are intermediates for mTOR and Tankyrase inhibitors.[7]Gefitinib (EGFR inhibitor)[14]
TRPV1 Antagonism Potential antagonist activity at the TRPV1 receptor, relevant for analgesic applications.A series of 2-substituted 4-(trifluoromethyl)benzyl C-region derivatives of 2-(3-fluoro-4-methylsulfonamido)phenyl)propanamides act as potent TRPV1 antagonists.[8]Capsazepine[10]
Antimicrobial Activity May exhibit activity against various bacterial and fungal strains.(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has shown significant antibacterial and antifungal activity.[7]Ciprofloxacin, Fluconazole

Signaling Pathways and Mechanisms of Action

Inhibition of Tubulin Polymerization

A significant anticancer mechanism for some benzonitrile derivatives is the disruption of microtubule dynamics, which are crucial for cell division. By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest and apoptosis.[6]

G Benzonitrile Derivative Benzonitrile Derivative Inhibition Inhibition Benzonitrile Derivative->Inhibition β-tubulin β-tubulin Microtubule Formation Disruption Microtubule Formation Disruption Inhibition->Microtubule Formation Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Formation Disruption->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis β-tublin β-tublin β-tublin->Inhibition Binds to Colchicine Site

Caption: Pathway for tubulin polymerization inhibition by benzonitrile analogs.

General Drug Discovery Workflow for Novel Benzonitrile Analogs

The evaluation of a novel compound like this compound would follow a standard drug discovery and development pipeline.

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials Synthesis Synthesis In-vitro Screening In-vitro Screening Synthesis->In-vitro Screening Lead Optimization Lead Optimization In-vitro Screening->Lead Optimization In-vivo Testing In-vivo Testing Lead Optimization->In-vivo Testing Phase I Phase I In-vivo Testing->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Approval Approval Phase III->Approval

Caption: General experimental workflow for drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, a halogenated benzonitrile compound. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar halogenated compounds, the following PPE is recommended:

  • Gloves: Wear nitrile rubber gloves. For situations with a higher risk of splash or spill, consider double gloving or using more robust gloves like Viton.

  • Eye Protection: ANSI-approved chemical splash goggles are essential.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Ventilation: All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to avoid inhalation of vapors or dust.[1]

Waste Categorization and Segregation: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. This compound falls into the category of halogenated organic waste . This classification is due to the presence of fluorine and chlorine atoms in its structure.

Key Segregation Principles:

  • Separate from Non-Halogenated Waste: Halogenated solvent wastes must be collected separately from non-halogenated organic wastes.[2][3][4] Mixing these waste streams increases disposal costs, as the entire mixture must be treated as more hazardous halogenated waste.[3][4]

  • Avoid Mixing with Other Waste Types: Do not mix halogenated waste with aqueous waste, heavy metal waste, or other incompatible chemical waste streams.[5]

  • Original Containers: Whenever possible, leave chemicals in their original containers to avoid misidentification.[6] If transferring to a waste container, ensure it is properly labeled.

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Designate a specific, compatible waste container for "Halogenated Organic Waste." Polyethylene containers are often suitable. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.

  • The container must have a secure, tight-fitting lid to prevent the escape of vapors.[2] Keep the container closed at all times except when adding waste.[2][3]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Solvents."

  • List all constituents of the waste container on the label. Use full chemical names; avoid abbreviations or formulas.[2]

  • Attach a hazardous waste tag as soon as the first drop of waste is added.[3]

3. Storage:

  • Store the waste container in a designated and secure satellite accumulation area, such as a flammable storage cabinet or a cabinet under the fume hood.[3]

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.

  • Ensure the container is stored in secondary containment to prevent spills from spreading.

4. Disposal:

  • Do not dispose of this compound down the sink or drain. [7][8] Halogenated organic compounds are persistent and harmful to the environment.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]

Spill Management

In the event of a spill:

  • Small Spills: If you are trained and it is safe to do so, absorb the spill with an inert material (e.g., sand, vermiculite). Place the absorbent material in a sealed, labeled container for disposal as halogenated waste.

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team or EHS.[2]

Quantitative Data Summary

While a specific Safety Data Sheet for this compound was not identified, the table below summarizes key hazard information based on analogous halogenated benzonitriles.

Hazard ClassificationGHS Statements (Typical for Halogenated Benzonitriles)Precautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/sprayP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protection
Skin Irritation H315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of water
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Aquatic Hazard H411: Toxic to aquatic life with long lasting effectsP273: Avoid release to the environment

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood categorize Categorize as 'Halogenated Organic Waste' fume_hood->categorize container Select a Labeled, Compatible Waste Container categorize->container segregate Is waste segregated from non-halogenated & other wastes? container->segregate yes_seg Yes segregate->yes_seg Yes no_seg No segregate->no_seg No collect Add Waste to Container and Secure Lid yes_seg->collect re_segregate Re-segregate Waste Streams no_seg->re_segregate re_segregate->container store Store in Designated Secondary Containment Area collect->store contact_ehs Contact EHS/Licensed Contractor for Disposal store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile (CAS No. 175204-10-1). The following procedures are based on the known hazards of this compound and best practices for handling halogenated organic compounds, fluorinated benzonitriles, and chlorobenzyl ethers.

Hazard Assessment

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specification Purpose
Hand Protection Nitrile gloves (minimum thickness of 0.4 mm) or Butyl rubber gloves. Double-gloving is recommended.To prevent skin contact and absorption. Nitrile and butyl rubber offer good resistance to a range of organic chemicals.
Eye Protection Chemical splash goggles that meet EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect the eyes from splashes of the chemical or its solutions.
Body Protection A flame-resistant laboratory coat. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.To protect the skin and personal clothing from contamination.
Respiratory Protection All handling of the solid or its solutions should be conducted in a certified chemical fume hood. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required.To prevent inhalation of dust or vapors, which are known to be harmful.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial to mitigate the risks associated with handling this compound.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Ensure the container is tightly sealed and clearly labeled with the chemical name and hazard warnings.

3.2. Weighing and Dispensing

  • All weighing and dispensing activities must be performed within a certified chemical fume hood.

  • Don the appropriate PPE as outlined in the table above.

  • Use a disposable weighing boat or dedicated, clean glassware to prevent cross-contamination.

  • Immediately and securely close the primary container after dispensing the desired amount.

3.3. Laboratory Use

  • Set up all experimental apparatus within the chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • When running reactions, use glassware that is free of cracks or defects.

  • If heating is required, use a controlled heating source like a heating mantle or an oil bath. Avoid open flames.

  • Continuously monitor the experiment for any signs of unexpected reactions.

3.4. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: For small spills within the fume hood, absorb the material with a compatible chemical absorbent. For larger spills, evacuate the area and follow your institution's emergency response protocol.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to ensure environmental and laboratory safety.

  • Waste Categorization: All waste containing this chemical, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing boats, absorbent pads), must be classified as halogenated organic waste .

  • Waste Collection:

    • Collect all halogenated organic waste in a designated, properly labeled, and leak-proof container.

    • Do not mix with non-halogenated waste streams.

    • Keep the waste container securely closed when not in use.

  • Final Disposal: Dispose of the halogenated organic waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

Workflow for Safe Handling

The following diagram illustrates the complete workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Receive_Inspect Receive & Inspect Store Store Safely Receive_Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh_Dispense Weigh & Dispense Don_PPE->Weigh_Dispense Conduct_Experiment Conduct Experiment Weigh_Dispense->Conduct_Experiment Decontaminate Decontaminate Glassware & Surfaces Conduct_Experiment->Decontaminate Spill Spill Response Conduct_Experiment->Spill Exposure Personal Exposure Conduct_Experiment->Exposure Segregate_Waste Segregate Halogenated Waste Decontaminate->Segregate_Waste Dispose Dispose via HazWaste Program Segregate_Waste->Dispose Doff_PPE Doff PPE Correctly Dispose->Doff_PPE

Caption: Safe handling workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.